molecular formula C7H10ClNNaO3S B1663277 Chloramine-T hydrate CAS No. 7080-50-4

Chloramine-T hydrate

Cat. No.: B1663277
CAS No.: 7080-50-4
M. Wt: 246.67 g/mol
InChI Key: VNXHKHCRRCXFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramine-T trihydrate (CAS 7080-50-4) is the sodium salt of N-chloro-4-methylbenzenesulfonamide, typically found as a white, crystalline trihydrate powder . It is a stable compound soluble in water and alcohol, widely valued in research and industrial laboratories for its dual role as a versatile oxidizing and chlorinating agent . In organic synthesis, Chloramine-T trihydrate serves as a critical reagent for key transformations. It acts as an environmentally friendly nitrene source for cyclization reactions, enabling the synthesis of aziridines, oxadiazoles, and other heterocyclic structures . It is also a key component in the Sharpless oxyamination process, which converts alkenes into valuable vicinal aminoalcohols—important building blocks in pharmaceutical development . Furthermore, it is extensively used in biochemical applications, such as the radioiodination of peptides and proteins, where it oxidizes iodide to a reactive form for labeling tyrosine residues . As a disinfectant, Chloramine-T trihydrate exhibits broad-spectrum antimicrobial activity against bacteria, viruses (including hepatitis and HI viruses), and fungi . Its mechanism of action is multifaceted. It functions as an oxidizing agent, destroying microbial DNA structure and preventing replication . Research against Candida spp. also indicates that it disrupts cell wall biosynthesis and increases membrane permeability, leading to fungal cell death . Its effectiveness against mature biofilms has been shown to be comparable to, and in some cases superior to, sodium hypochlorite, while demonstrating lower cytotoxicity in vitro, making it a subject of interest for denture cleanser and surface disinfectant formulations . Safety Note: This product is For Research Use Only (RUO) and is not intended for personal, cosmetic, or therapeutic use. Chloramine-T is corrosive and can cause severe skin and eye damage. It is a known sensitizer and can cause occupational asthma. It may release toxic chlorine gas upon contact with acids .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7080-50-4

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Other CAS No.

7080-50-4

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

(N-chloro-p-toluenesulfonamide)sodium
chloramine T
chloramine-T
chloramine-T anhydrous
chloramine-T trihydrate
chloramine-T, 36Cl-labeled
Clorina
Euclorina
Hydroclonazone
sodium p-toluenesulfonchloramide

Origin of Product

United States

Foundational & Exploratory

What is the chemical formula for Chloramine-T trihydrate?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Chloramine-T trihydrate, a versatile reagent with significant applications in organic synthesis and as an antimicrobial agent. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.

Chemical Identity and Properties

Chloramine-T trihydrate is the trihydrated sodium salt of N-chloro-p-toluenesulfonamide.[1] The anhydrous form has the chemical formula CH₃C₆H₄SO₂NClNa.[2] The trihydrate is a white to slightly yellow crystalline powder with a slight odor of chlorine.[1][3][4]

The chemical formula for Chloramine-T trihydrate can be represented in several ways:

  • C₇H₇ClNNaO₂S · 3H₂O [1]

  • CH₃C₆H₄SO₂NClNa · 3H₂O [5][6]

  • C₇H₁₃ClNNaO₅S [7][8][9]

All these formulas represent the same compound, which is composed of the sodium salt of N-chloro-p-toluenesulfonamide and three molecules of water of hydration.

Physicochemical Properties

A summary of the key physicochemical properties of Chloramine-T trihydrate is presented in the table below.

PropertyValueReferences
Molecular Weight 281.69 g/mol [1][2][5][6]
Appearance White to yellow crystalline powder[1][3]
Melting Point 167-177 °C (decomposes)[3][4][6][10]
Solubility 150 g/L in water
Soluble in ethanol[3]
Insoluble in benzene and ether[3]
pH 8-10 (50 g/L in H₂O at 20 °C)
Density 1.4 g/cm³[2][4]

Mechanism of Action

The primary mechanism of action for Chloramine-T revolves around its capacity to act as a potent oxidizing and chlorinating agent.[11] In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide.[11]

Chloramine-T Chloramine-T HOCl HOCl Chloramine-T->HOCl + H2O p-Toluenesulfonamide p-Toluenesulfonamide Chloramine-T->p-Toluenesulfonamide + H2O H2O H2O

Figure 1. Hydrolysis of Chloramine-T.

Hypochlorous acid is a powerful oxidizing agent that can oxidize a wide range of biological molecules, including amino acids like cysteine and methionine, thereby altering protein structure and function.[11] This reactivity is the basis for its antimicrobial properties. Additionally, HOCl can act as a chlorinating agent.[11] Chloramine-T can also directly react with substrates, transferring its chlorine atom to nucleophilic sites, such as in the chlorination of tyrosine residues in proteins.[11]

Antimicrobial Activity

Chloramine-T exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The following table summarizes its efficacy against various microorganisms.

MicroorganismConcentrationExposure TimeTemperaturePercent ReductionReference
Escherichia coli200 ppm-36°C95% to 99.6%[12]
Pseudomonas aeruginosa400 ppm-38°C and 40°C≥ 50%[12]
Escherichia coli0.107 mM1 min20°C3log₁₀[13]
Staphylococcus aureus0.036 mM5 min20°C3log₁₀[13]
Pseudomonas aeruginosa0.107 mM5 min20°C3log₁₀[13]
Candida albicans0.355 mM30 s20°C2log₁₀[13]
Candida albicans0.5% w/w in dental stone24 hours-Mean zone of inhibition: 20.80 mm[14][15]

Experimental Protocols

Detailed methodologies for key experiments involving Chloramine-T are provided below.

Assay of Chloramine-T Trihydrate (Iodometric Titration)

This protocol determines the purity of a Chloramine-T trihydrate sample.[16]

cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Titration A Weigh ~0.5 g of Chloramine-T trihydrate B Dissolve in 100 mL of water in a glass-stoppered Erlenmeyer flask A->B C Add 5 mL of acetic acid B->C D Add 2 g of potassium iodide C->D E Let stand in the dark for 10 min D->E F Titrate liberated iodine with 0.1 N sodium thiosulfate E->F G Use starch indicator solution F->G H Endpoint: Disappearance of blue color G->H

Figure 2. Iodometric Titration Workflow.

Procedure:

  • Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate sample.

  • Transfer the sample to a glass-stoppered Erlenmeyer flask and dissolve it in 100 mL of water.

  • Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

  • Allow the flask to stand in the dark for 10 minutes to ensure the complete liberation of iodine.

  • Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate volumetric solution.

  • Add starch indicator solution as the endpoint is approached. The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[16]

Determination of Suitability for Bromide Determination

This protocol assesses the suitability of Chloramine-T for use in the quantitative determination of bromide ions.[16]

Reagents:

  • Acetate Buffer Solution: Dissolve 9.0 g of sodium chloride and 6.8 g of sodium acetate trihydrate in about 50 mL of water. Add 3.0 mL of glacial acetic acid and dilute to 100 mL. The pH should be between 4.6 and 4.7.

  • Diluted Bromide Standard Solution: 0.005 mg of Br⁻ per mL.

  • Chloramine-T Solution: Dissolve 0.50 g of the sample in water and dilute to 100 mL.

  • Phenol Red Solution: Dissolve 21 mg of the sodium salt of phenol red in water and dilute to 100 mL.

  • 2 M Sodium Thiosulfate Solution.

Procedure:

  • Transfer 2.0 mL (0.01 mg Br⁻) and 4.0 mL (0.02 mg Br⁻) of the diluted bromide standard solution to two separate color-comparison tubes.

  • Dilute the contents of each tube to 50 mL with water. A third tube with 50 mL of water serves as the blank.

  • To each tube, add 2.0 mL of acetate buffer solution, 2.0 mL of phenol red solution, and 0.5 mL of the Chloramine-T solution, ensuring thorough mixing after each addition.

  • Twenty minutes after adding the Chloramine-T solution, add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix.

  • The resulting colors are then compared to assess the suitability of the Chloramine-T reagent.

Applications in Research and Development

Chloramine-T trihydrate is a versatile compound with numerous applications in scientific research and drug development:

  • Organic Synthesis: It serves as a reagent for various transformations, including the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles.[2] It is also used in amidohydroxylation reactions.[2]

  • Radiolabeling: In combination with an iodide source, Chloramine-T is widely used for the radioiodination of peptides and proteins, which is a crucial step in many biomedical assays.[2][3][17]

  • Disinfectant and Antiseptic: Due to its antimicrobial properties, it is used as a disinfectant and a topical antiseptic.[3][18]

  • Analytical Chemistry: It is employed as a reagent in analytical methods, such as in iodine titration for the quantification of various substances.[11]

References

An In-Depth Technical Guide to the Oxidative Mechanism of Chloramine-T Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and potent oxidizing agent with broad applications in disinfection, analytical chemistry, and organic synthesis.[1][2] Its efficacy stems from the presence of an active electrophilic chlorine atom, which can be transferred to a variety of substrates.[3][4] This technical guide provides a comprehensive examination of the core mechanisms governing the oxidative action of Chloramine-T hydrate. It details the formation of various active species in aqueous solutions, explores different oxidative pathways, presents quantitative data on its redox potential and reaction kinetics, and outlines key experimental protocols for its study. The information is tailored for researchers and professionals seeking a deeper understanding of this important reagent for application in laboratory and development settings.

Core Mechanism of Action as an Oxidant

Chloramine-T is an N-chlorinated sulfonamide that functions primarily through the reactivity of its electrophilic chlorine atom.[5] In aqueous solutions, it establishes a complex set of equilibria that produce several active oxidizing species. The reactivity and the predominant species are highly dependent on the pH of the medium.[6]

Generation of Active Oxidizing Species in Aqueous Solution

When dissolved in water, this compound (CH₃C₆H₄SO₂NClNa · 3H₂O) releases the Chloramine-T anion. This anion then participates in a series of pH-dependent reactions to form the primary active oxidants.[5][7] Aqueous solutions of Chloramine-T are typically slightly basic, with a pH of around 8.5.[3][4]

The key species involved in its oxidative mechanism include:

  • Hypochlorous Acid (HOCl): In aqueous solution, Chloramine-T hydrolyzes to form hypochlorous acid, a potent oxidizing agent, and the parent p-toluenesulfonamide (PTS).[5][7]

  • N-chloro-p-toluenesulfonamide (RSO₂NHCl): In acidic media, the Chloramine-T anion is protonated to form the free acid, which is considered a primary active oxidizing species.[8]

  • Dichloramine-T (RSO₂NCl₂): This species can be formed through the disproportionation of RSO₂NHCl, particularly in acidic conditions. Its involvement in a reaction mechanism would typically lead to a second-order dependence on the oxidant concentration.[8]

The interplay between these species is crucial to understanding the oxidative behavior of Chloramine-T under different experimental conditions.

G cluster_legend Active Oxidizing Species CAT_ion Chloramine-T Anion (RSO₂NCl⁻) PTS p-Toluenesulfonamide (RSO₂NH₂) HOCl Hypochlorous Acid (HOCl) CAT_ion->HOCl + H₂O RSO2NHCl Free Acid Form (RSO₂NHCl) CAT_ion->RSO2NHCl + H⁺ H2O H₂O H_plus H⁺ HOCl->CAT_ion + OH⁻ HOCl->PTS + RSO₂NH⁻ RSO2NHCl->CAT_ion - H⁺ RSO2NCl2 Dichloramine-T (RSO₂NCl₂) RSO2NHCl->RSO2NCl2 + RSO₂NHCl (Disproportionation) RSO2NCl2->RSO2NHCl + RSO₂NH₂ key1 Primary key2 Acidic Medium key3 Acidic Medium

Caption: Equilibrium of Chloramine-T active species in aqueous solution.

Modes of Oxidation

Chloramine-T's versatility as an oxidant is derived from its ability to participate in several reaction pathways. The primary modes include direct halogenation and oxidation via its hydrolytic products.

  • Direct Electrophilic Attack: The active chlorine atom (Cl⁺) can be directly transferred to nucleophilic centers in a substrate. This is a key mechanism in the chlorination of proteins and peptides, as well as in various organic syntheses.[5]

  • Oxidation of Functional Groups: Chloramine-T is a strong oxidant capable of reacting with a wide range of functional groups.[3][4] For instance, it oxidizes hydrogen sulfide to elemental sulfur and can convert mustard gas into a harmless crystalline sulfimide.[4][9] In biochemical contexts, it readily oxidizes the side chains of amino acids such as cysteine and methionine, which can lead to alterations in protein structure and function.[5]

  • Oxidation of Iodide: A critical application in biotechnology is the radioiodination of proteins and peptides.[10] Chloramine-T acts as an effective oxidizing agent for iodide ions (I⁻), converting them to iodine monochloride (ICl), which then rapidly incorporates into activated aromatic rings like that of tyrosine.[4]

G CAT Chloramine-T (Active Species) Product_Cl Chlorinated Substrate (R-NHCl) CAT->Product_Cl Product_SO Sulfimide CAT->Product_SO Product_ICl Iodine Monochloride (ICl) CAT->Product_ICl Substrate_Nu Nucleophilic Substrate (e.g., R-NH₂) Substrate_Nu->Product_Cl Direct Chlorination Substrate_S Sulfide (R-S-R') Substrate_S->Product_SO Oxidation Substrate_I Iodide Ion (I⁻) Substrate_I->Product_ICl Oxidation PTS p-Toluenesulfonamide Product_Cl->PTS + PTS Product_SO->PTS + PTS Product_ICl->PTS + PTS

Caption: Major oxidative pathways of Chloramine-T with different substrates.

Quantitative Oxidative Properties

The oxidative capacity of Chloramine-T can be quantified through its redox potential and the kinetics of its reactions with various substrates.

Redox Potential

The redox potential of a chlorinated solution is a measure of its oxidizing strength and has been found to be a better correlate for disinfecting power than the simple concentration of available chlorine.[11][12][13] While specific redox potential values for Chloramine-T are not consistently reported across the literature, comparative studies demonstrate its properties relative to other disinfectants. For example, the redox potential of monochloramine is noted to be lower than that of Chloramine-T.[12] Studies on the bactericidal efficacy against E. coli show that Chloramine-T requires a significantly higher concentration to achieve total kill compared to inorganic chloramines or hypochlorite, reflecting its different redox characteristics.[13]

ParameterCompoundObservationCitation
Bactericidal Efficacy Chloramine-TLess active than inorganic chloramines (NH₂Cl, NHCl₂) and hypochlorite.[13]
Redox Potential vs. Efficacy Various Chlorine CompoundsRedox potential is better correlated with disinfecting property than available chlorine concentration.[11][13]
Relative Redox Potential Chloramine-T vs. MonochloramineThe redox potential of monochloramine is lower than that of Chloramine-T.[12]
Reaction Kinetics

The rate of oxidation by Chloramine-T depends on several factors, including the nature of the substrate, pH, and temperature. Kinetic studies reveal the order of reaction and provide insight into the rate-determining steps of the mechanism.

SubstrateConditionsReaction OrderRate Constants / Activation EnergyCitation
Secondary Amines Aqueous solutionSecond order overall.Ionic mechanism: 1.6 M⁻¹s⁻¹ Nonionic mechanism: 5 x 10⁶ M⁻¹s⁻¹[14]
Lactic Acid Sulfuric acid mediumFirst order in [CAT], fractional order in [Lactic Acid].Eₐ: 78.4 kJ/mol ΔH‡: 75.7 kJ/mol ΔS‡: -23.8 J/K·mol[8]
Glucose / Fructose Acidic medium (photochemical)First order in [CAT], first order in [Substrate].Rate increases with H⁺ concentration and light intensity.[15]
Flavoxate HCl mediumFirst order in [CAT], fractional order in [Substrate], inverse fractional order in [H⁺].Dielectric effect is negative.[16]

Key Experimental Protocols

Investigating the oxidative mechanism of Chloramine-T involves specific experimental procedures to measure reaction rates and physicochemical properties.

Protocol for Determining Oxidative Kinetics (Iodometric Titration)

This method is commonly used to follow the progress of an oxidation reaction by quantifying the amount of unreacted Chloramine-T at various time points.

  • Reaction Setup: Prepare a reaction mixture by combining the substrate (e.g., a monosaccharide), an acid catalyst if required, and water in a reaction vessel. The reaction is initiated by adding a known concentration of Chloramine-T solution. The experiment is typically conducted under pseudo-first-order conditions where the substrate is in large excess compared to Chloramine-T.[8][15]

  • Sampling: At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an excess of potassium iodide (KI) solution. The unreacted Chloramine-T rapidly oxidizes the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. The endpoint is the disappearance of the blue starch-iodine complex.

  • Calculation: The concentration of unreacted Chloramine-T at each time point is calculated from the volume of titrant used. A plot of log[CAT] versus time allows for the determination of the pseudo-first-order rate constant.

G start_end start_end process process data data analysis analysis A Start: Prepare Reactants (Substrate, Acid, CAT) B Initiate Reaction (Mix solutions at T=0) A->B C Withdraw Aliquot at Timed Intervals (t) B->C C->C Repeat until reaction completion D Quench with Excess KI (Liberates I₂) C->D E Titrate Liberated I₂ with Standard Na₂S₂O₃ D->E F Record Titrant Volume E->F G Calculate [CAT] remaining at time t F->G H Plot ln[CAT] vs. Time G->H I Determine Rate Constant (k) from Slope H->I J End I->J

Caption: Experimental workflow for kinetic analysis using iodometric titration.

Protocol for Redox Potential Measurement

This protocol is used to assess the oxidizing strength of a Chloramine-T solution, often in the context of its disinfectant properties.

  • System Preparation: Prepare a chlorine-demand-free water sample to ensure that the measured potential is solely due to the added disinfectant.[13]

  • Electrode Calibration: Calibrate a redox potential meter using standard solutions. The setup typically consists of a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl).

  • Solution Preparation: Dissolve a known amount of Chloramine-T in the chlorine-demand-free water to achieve the desired concentration. Adjust the pH to the desired value, as redox potential is highly pH-dependent.[13]

  • Measurement: Immerse the electrodes in the solution and allow the reading to stabilize. Record the redox potential in millivolts (mV).

  • Experimental Context: For disinfection studies, the redox potential is measured before and after the introduction of microorganisms (e.g., E. coli) to observe changes as the oxidant is consumed.[13]

References

Synthesis and preparation of Chloramine-T trihydrate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Preparation of Chloramine-T Trihydrate

Introduction

Chloramine-T, known chemically as sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is a versatile and widely utilized reagent in organic synthesis and analytical chemistry.[1] It is commercially available as a stable, white to pale yellow crystalline powder in its trihydrate form (C₇H₇ClNNaO₂S·3H₂O).[1][2] For researchers, scientists, and drug development professionals, Chloramine-T serves as a potent oxidizing agent, a source of electrophilic chlorine and nitrogen anions, and a key component in various synthetic transformations.[1][3]

Its applications are extensive, including its use as a cyclizing agent in the synthesis of heterocycles like aziridines and oxadiazoles, in the Sharpless oxyamination to create vicinal aminoalcohols (important pharmacophores), and for the radioiodination of peptides and proteins for analytical and diagnostic purposes.[1][4] Given its importance, a thorough understanding of its synthesis, purification, and characterization is crucial for ensuring its quality and efficacy in these critical applications. This guide provides a detailed overview of the preparation of Chloramine-T trihydrate, complete with experimental protocols, quantitative data, and process visualizations.

Quantitative Data

The physical and chemical properties of Chloramine-T trihydrate are well-documented, ensuring its reliable use in experimental settings. Commercial grades are typically of high purity, as confirmed by iodometric titration.

Table 1: Physical and Chemical Properties of Chloramine-T Trihydrate

PropertyValueCitations
CAS Number 7080-50-4[1]
Molecular Formula C₇H₇ClNNaO₂S·3H₂O
Molecular Weight 281.69 g/mol
Appearance White to light yellow crystalline powder[1][2]
Melting Point 167-170 °C (decomposes)[2]
Solubility in Water 150 g/L (20 °C)
Solubility in Other Solvents Soluble in ethanol; Insoluble in benzene, ether[2]
pH of 5% Solution 8.0 - 10.0 (25 °C)
Bulk Density 540 - 680 kg/m ³

Table 2: Purity and Assay Specifications

SpecificationTypical ValueMethodCitations
Assay (Purity) ≥98.0% to ≤103.0%Iodometric Titration[5]
Insoluble in Alcohol ≤1.5% - ≤2%Gravimetric[3][5]
Reaction Yield 75% - 95%-[6]

Synthesis and Experimental Protocols

The most common and industrially relevant method for synthesizing Chloramine-T involves the chlorination of p-toluenesulfonamide in an alkaline solution. The necessary sodium hypochlorite is typically generated in situ by reacting chlorine gas with sodium hydroxide.[6]

Chemical Synthesis Pathway

The synthesis is a two-step process occurring in a single pot:

  • Generation of sodium hypochlorite from sodium hydroxide and chlorine.

  • Reaction of p-toluenesulfonamide with the freshly prepared sodium hypochlorite to form the sodium salt of N-chloro-p-toluenesulfonamide.

Synthesis_Pathway cluster_0 Step 1: In Situ NaOCl Generation cluster_1 Step 2: N-Chlorination NaOH Sodium Hydroxide (NaOH) NaOCl Sodium Hypochlorite (NaOCl) NaOH->NaOCl + Cl₂ Cl2 Chlorine Gas (Cl₂) ChloramineT Chloramine-T Trihydrate NaOCl->ChloramineT pTSA p-Toluenesulfonamide pTSA->ChloramineT + NaOCl + H₂O Water Water (H₂O) Water->ChloramineT NaCl Sodium Chloride (NaCl) ChloramineT->NaCl + Byproducts

Caption: Chemical synthesis pathway for Chloramine-T trihydrate.

Detailed Synthesis Protocol

This protocol describes the laboratory-scale synthesis of Chloramine-T trihydrate.

Reagents and Equipment:

  • p-Toluenesulfonamide

  • Sodium hydroxide (NaOH) pellets

  • Chlorine gas (Cl₂) source

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving the required molar excess in water within the three-neck flask, cooled in an ice bath.

  • In a separate container, dissolve p-toluenesulfonamide in a portion of the sodium hydroxide solution.

  • Cool the main sodium hydroxide solution in the flask to below 10 °C using the ice bath.

  • Slowly bubble chlorine gas through the stirred, cooled sodium hydroxide solution. Monitor the temperature to ensure it remains low. This process generates sodium hypochlorite in situ.[6]

  • Once the required amount of chlorine has been added, slowly add the p-toluenesulfonamide solution to the reaction mixture, maintaining a low temperature.

  • Continue stirring for 1-2 hours after the addition is complete, allowing the reaction to proceed to completion.

  • The Chloramine-T trihydrate product will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold water to remove impurities such as sodium chloride.

  • Dry the product. For some applications requiring the anhydrous form, the trihydrate can be dried at 80 °C under vacuum, though precautions must be taken as anhydrous Chloramine-T can be explosive upon heating.[7]

Purification and Characterization

For high-purity applications, the synthesized Chloramine-T trihydrate can be further purified by recrystallization. The purity of the final product is typically assessed by iodometric titration.

Experimental Workflow: Purification and Analysis

Workflow cluster_analysis Quality Control start Crude Chloramine-T Trihydrate dissolve Dissolve in Ethanol-Water Mixture at 40-50°C start->dissolve cool Controlled Cooling to 8-12°C (Add Seed Crystal) dissolve->cool filter Vacuum Filtration cool->filter dry Natural Drying filter->dry product Pure Chloramine-T Trihydrate Crystals dry->product assay Iodometric Titration Assay product->assay Sample for Analysis ftir FTIR Spectroscopy

Caption: Experimental workflow for purification and analysis.

Recrystallization Protocol

This procedure is adapted from a cooling crystallization method.[8]

  • Dissolution: Dissolve the crude Chloramine-T product (e.g., 25g) in a minimal amount of a heated (40-50 °C) ethanol-water solution (e.g., a 7:1 volume ratio of ethanol to water).[8] Stir until fully dissolved.

  • Cooling and Seeding: Begin a controlled cooling process under stirring. When the solution becomes turbid, add a small seed crystal of pure Chloramine-T to promote uniform crystal growth.[8]

  • Crystallization: Continue to cool the solution gradually to a final temperature of 8-12 °C over several hours to maximize the yield of large crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Allow the crystals to air-dry or dry in a desiccator to obtain the final product.

Purity Assessment by Iodometric Titration

This is the standard ACS method for assaying Chloramine-T.[9]

  • Sample Preparation: Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate and dissolve it in 100 mL of deionized water in a glass-stoppered Erlenmeyer flask.

  • Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide (KI) to the solution. Stopper the flask and allow it to stand in the dark for 10 minutes. The Chloramine-T will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

  • Endpoint Detection: As the solution turns a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears. This is the endpoint.

  • Calculation: The purity is calculated based on the volume of titrant used. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[9]

Safety and Handling

Chloramine-T trihydrate is a hazardous substance and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Contact with acids liberates toxic chlorine gas.[10]

  • Handling: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place away from acids and combustible materials.[2]

Conclusion

The synthesis of Chloramine-T trihydrate from p-toluenesulfonamide is a robust and high-yielding process. Proper execution of the synthesis, followed by controlled crystallization and rigorous analytical verification, ensures a high-purity reagent suitable for the demanding applications in pharmaceutical research and organic synthesis. Adherence to strict safety protocols is paramount throughout the handling and preparation of this versatile compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloramine-T Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Chloramine-T hydrate. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes and analytical workflows to support research and development activities.

Physical Properties

This compound is typically encountered as a white or slightly yellow crystalline powder with a faint odor of chlorine.[1][2] It is stable under normal conditions but may decompose slowly in air, a process that can be accelerated by heat and light.[1][2][3]

Table 1: Quantitative Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₇ClNNaO₂S · 3H₂O[2][4][5]
Molecular Weight 281.69 g/mol [2][5]
Appearance White to off-white crystalline powder[1][2][6]
Melting Point 167 - 177 °C (Decomposes)[1][2][4][7]
Density 1.4 g/cm³[1][6]
Flash Point 192 °C (377.6 °F)[1][4]
pH 8.0 - 10.0 (in a 5% aqueous solution at 25°C)[2][5]
Stability Stable under normal conditions; slowly decomposes in air.[1][2]

Chemical Properties

This compound is the trihydrate sodium salt of N-chloro-p-toluenesulfonamide.[8] Its chemical behavior is dominated by the presence of an active (electrophilic) chlorine atom, making it a versatile oxidizing and chlorinating agent with reactivity similar to sodium hypochlorite.[6][9]

Solubility

This compound exhibits solubility in a range of polar solvents.

Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water >100 g/L; Soluble[6][10]
Ethanol Soluble; 5 mg/mL[8][11][12]
Dimethylformamide (DMF) 10 mg/mL[11][12]
Dimethyl Sulfoxide (DMSO) 15 mg/mL[11][12]
Phosphate-Buffered Saline (PBS, pH 7.2) 5 mg/mL[11][12]
Benzene Insoluble[3][9]
Ethers Insoluble[3][9]
Stability and Reactivity

This compound is generally stable but should be stored protected from air and moisture.[2][3] It is incompatible with strong oxidizing agents and acids.[2][13] Contact with acids causes the release of toxic chlorine gas.[6][13] Upon heating, it can decompose and emit toxic fumes, including hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides.[1][2]

Mechanism of Action as an Oxidant

In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl), which is a primary active species responsible for its potent oxidizing and disinfectant properties.[14] The solution is typically slightly basic, with a pH of around 8.5.[6][9]

G cluster_hydrolysis Hydrolysis of Chloramine-T cluster_properties Resulting Properties ChloramineT Chloramine-T (C₇H₇ClNNaO₂S) Products Hypochlorous Acid (HOCl) + p-Toluenesulfonamide ChloramineT->Products + H₂O Water Water (H₂O) Oxidizing Oxidizing Agent Products->Oxidizing Chlorinating Chlorinating Agent Products->Chlorinating Disinfectant Disinfectant / Biocide Products->Disinfectant

Mechanism of Action via Hydrolysis

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Assay by Iodometric Titration

This protocol determines the purity of Chloramine-T trihydrate.

Principle: Chloramine-T liberates iodine from potassium iodide in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.

Methodology: [15]

  • Sample Preparation: Accurately weigh approximately 0.5 g of Chloramine-T trihydrate and transfer it to a glass-stoppered Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 100 mL of water.

  • Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

  • Incubation: Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

  • Titration: Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution.

  • Endpoint Detection: Use starch indicator solution to determine the endpoint of the titration. The disappearance of the blue color indicates the endpoint.

  • Calculation: One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[15]

Suitability for Determination of Bromide

This test verifies the suitability of this compound as a reagent for the colorimetric determination of bromide ions.

Principle: Chloramine-T oxidizes bromide ions. The resulting species reacts with a phenol red indicator in a buffered solution to produce a color change, which is then quenched with sodium thiosulfate for visual comparison.

Methodology: [15]

  • Prepare Standards: Transfer 0.01 mg and 0.02 mg of bromide ion (Br⁻) to separate color-comparison tubes. Prepare a blank using 50 mL of water. Dilute all tubes to 50 mL with water.

  • Add Reagents: To each tube, add the following reagents in sequence, mixing thoroughly after each addition:

    • 2.0 mL of Acetate Buffer Solution.

    • 2.0 mL of Phenol Red Solution.

    • 0.5 mL of Chloramine-T Solution (0.50 g of sample dissolved in 100 mL of water).

  • Reaction Time: Allow the reaction to proceed for 20 minutes after the addition of the Chloramine-T solution.

  • Quench Reaction: Add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix.

  • Observation: The colors of the standards should be visually distinguishable from the blank, confirming the reagent's suitability.

G start Start: Prepare Br⁻ Standards (0.01mg, 0.02mg) and Blank add_buffer 1. Add 2.0 mL Acetate Buffer Solution start->add_buffer add_phenol 2. Add 2.0 mL Phenol Red Solution add_buffer->add_phenol add_chloramine 3. Add 0.5 mL Chloramine-T Solution add_phenol->add_chloramine wait 4. Wait 20 Minutes add_chloramine->wait add_thiosulfate 5. Add 0.5 mL 2M Sodium Thiosulfate wait->add_thiosulfate observe 6. Observe Color Change vs. Blank add_thiosulfate->observe end End observe->end

Workflow for Bromide Determination Suitability Test
Determination of Insoluble Matter in Alcohol

This protocol quantifies the amount of material in the sample that is insoluble in alcohol.

Methodology: [15]

  • Dissolution: Dissolve 5.0 g of the sample in 100 mL of reagent alcohol.

  • Stirring: Stir the solution for 30 minutes.

  • Filtration: Filter the solution through a tared medium-porosity sintered-glass filter.

  • Washing: Wash the filter with 5 mL of reagent alcohol.

  • Drying: Dry the filter at 105°C to a constant weight.

  • Calculation: The weight of the residue represents the amount of insoluble matter.

Key Chemical Reactions and Applications

This compound is a key reagent in numerous organic transformations due to its ability to act as an oxidant and a source of electrophilic chlorine and nitrogen anions.[6][9]

Oxidation Reactions

It is a strong oxidant capable of oxidizing a variety of functional groups. For example, it readily oxidizes hydrogen sulfide to elemental sulfur and can convert toxic mustard gas into a harmless crystalline sulfimide.[6][9]

G cluster_oxidation Oxidation of Hydrogen Sulfide H2S H₂S (Hydrogen Sulfide) Sulfur S (Elemental Sulfur) H2S->Sulfur + Chloramine-T ChloramineT Chloramine-T Sulfonamide p-Toluenesulfonamide ChloramineT->Sulfonamide is reduced to

Oxidation of Hydrogen Sulfide by Chloramine-T
Role in Organic Synthesis

This compound is widely used in the synthesis of various heterocyclic compounds and in reactions that form carbon-nitrogen bonds.

  • Cyclization Reactions: It serves as a cyclizing agent in the synthesis of heterocycles such as aziridines, oxadiazoles, isoxazoles, and pyrazoles.[6][9]

  • Sharpless Aminohydroxylation: It is a common source of the amido component in the Sharpless aminohydroxylation reaction, which converts alkenes into valuable vicinal aminoalcohols.[6][16]

  • Protein Radioiodination: In biochemical applications, it is used to facilitate the labeling of peptides and proteins with radioiodine isotopes. It oxidizes iodide (I⁻) to iodine monochloride (ICl), which then rapidly iodinates activated aromatic rings, such as those in tyrosine residues.[9][17]

References

A Comprehensive Technical Guide to the Solubility of Chloramine-T Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Chloramine-T hydrate in aqueous and organic media. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of experimental workflows to support research and development activities.

Quantitative Solubility Data

The solubility of this compound has been reported across a range of solvents. The following tables summarize the available quantitative data to facilitate comparison. It is important to note that variations in reported values may arise from differences in experimental conditions, such as temperature, pH, and the specific hydrate form of the compound used.

Solubility in Aqueous Solutions
Solvent SystemTemperature (°C)Solubility
Water25150 g/L[1]
Water2515% (w/v)[2]
WaterNot Specified>100 g/L[3][4]
Water2546 mg/mL[5]
PBS (pH 7.2)Not Specified~5 mg/mL[6][7][8]
Solubility in Organic Solvents
SolventTemperature (°C)SolubilityNotes
EthanolNot Specified5 mg/mL[6][7][8]
Ethanol (95%)207.5% (w/v)[2]With decomposition[2]
Ethanol2546 mg/mL[5]
Dimethyl Sulfoxide (DMSO)Not Specified15 mg/mL[6][7][8]
Dimethyl Sulfoxide (DMSO)2546 mg/mL[5][9]
Dimethyl Formamide (DMF)Not Specified10 mg/mL[6][7][8]
BenzeneNot SpecifiedInsoluble[1][2][10]
ChloroformNot SpecifiedInsoluble[1][2][10]
EtherNot SpecifiedInsoluble[1][2][10]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the accurate determination of this compound solubility, based on established principles of solubility testing for organic compounds.

Materials and Equipment
  • This compound (analytical grade)

  • Solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Calibrated pH meter

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid premature precipitation.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh a known volume of the clear filtrate.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

      • Weigh the remaining solid residue.

      • Calculate the solubility in g/L or mg/mL.

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax), which is approximately 219 nm.[6][7]

      • Construct a calibration curve and determine the concentration of the sample solution.

    • Chromatographic Method (HPLC):

      • Develop a suitable HPLC method for the quantification of Chloramine-T.

      • Prepare a calibration curve using standard solutions.

      • Inject the filtered sample solution and determine the concentration based on the peak area.

  • Data Reporting:

    • Express the solubility in standard units (e.g., g/L, mg/mL, or molarity).

    • Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility studies, the following diagrams have been generated using Graphviz.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_end Conclusion start Start add_excess Add excess Chloramine-T hydrate to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow solids to settle equilibrate->settle aliquot Withdraw supernatant settle->aliquot filter Filter through 0.22 µm filter aliquot->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate report Report results calculate->report end End report->end

Caption: Workflow for determining the solubility of this compound.

ChloramineT_Dissociation cluster_solid Solid Phase chloramine_t_solid This compound (Solid) p-CH3C6H4SO2NClNa·3H2O chloramine_t_ion p-Toluenesulfonylchloramide Anion [p-CH3C6H4SO2NCl]- chloramine_t_solid->chloramine_t_ion Dissociation na_ion Sodium Cation Na+ chloramine_t_solid->na_ion Dissociation h2o Water H2O chloramine_t_solid->h2o Release of water of hydration

Caption: Dissociation of this compound in water.

References

Stability and storage conditions for Chloramine-T hydrate powder.

Author: BenchChem Technical Support Team. Date: November 2025

Chloramine-T hydrate, a versatile N-chloro-p-toluenesulfonamide sodium salt, is a widely utilized reagent in organic synthesis, analytical chemistry, and as a disinfectant. Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound powder, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and General Stability

This compound is a white to slightly yellow crystalline powder with a slight odor of chlorine. It is soluble in water and alcohols but insoluble in non-polar organic solvents like benzene and chloroform.[1] The solid form is generally stable under normal, controlled conditions. However, its stability is significantly influenced by several environmental factors, including temperature, light, humidity, and pH (in aqueous solutions).

Factors Affecting Stability and Recommended Storage

Several factors can compromise the integrity of this compound, leading to its degradation. Understanding these factors is crucial for maintaining its quality and ensuring the validity of its application.

Temperature

Elevated temperatures accelerate the decomposition of this compound. The release of its water of hydration begins at temperatures above 60°C.[2] It is strongly recommended to avoid heating the powder, especially above 130°C.[1] For long-term storage, a range of temperatures are suggested by various suppliers, from refrigerated conditions (+2°C to +8°C)[3] to room temperature (15–25 °C).[4] One supplier notes a shelf life of at least four years when stored at -20°C.[5]

Light

Exposure to direct sunlight should be avoided as it can induce decomposition. It is advisable to store this compound in opaque or amber containers to protect it from light.

Moisture and Air

This compound is sensitive to moisture and air.[6] It slowly decomposes in the presence of air.[7] Therefore, it is imperative to store the powder in tightly sealed containers to prevent exposure to atmospheric moisture and air. Some suppliers recommend storing under an inert gas.[6]

pH (in Aqueous Solutions)

The stability of Chloramine-T in aqueous solutions is highly dependent on the pH. Solutions in strongly alkaline media are noted to be quite stable, even at elevated temperatures up to 60°C.[8] Conversely, in acidic to neutral conditions (pH 2.65–5.65), the solution is less stable, with the maximum decomposition rate observed around pH 4.7.[8] This instability is attributed to the partial disproportionation of monochloramine-T into dichloramine-T and p-toluenesulfonamide.[8] Contact with acids should be strictly avoided as it leads to the liberation of toxic chlorine gas.[2][9]

Summary of Storage Recommendations

For optimal stability and to ensure a consistent shelf life, the following storage conditions for this compound powder are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place. Specific recommendations vary from +2°C to +8°C[3] to 15-25°C.[4] For prolonged shelf life, -20°C is also suggested.[5]To minimize thermal decomposition.[1][2]
Light Store in a dark place, protected from direct sunlight.To prevent photodegradation.
Atmosphere Keep in a tightly closed container[2][6][9] in a dry, well-ventilated area.[9] Storage under an inert gas is also recommended.[6]To protect from moisture and air-induced decomposition.[7]
Incompatible Materials Store away from acids, strong oxidizing agents, and reducing agents.[1][9][10]Contact with acids liberates toxic chlorine gas.[2] Reactions with other agents can be hazardous.

Shelf Life

The shelf life of this compound can vary depending on the supplier and the storage conditions. Some manufacturers provide a specific shelf life, such as 12 months or 5 years.[11][12] Others indicate a stability of at least 4 years under appropriate storage.[5] In some cases, no expiration date is assigned, and routine quality control by the user is recommended to ensure its suitability for a given application.

Decomposition

The decomposition of this compound can be initiated by the factors mentioned above. In aqueous solution, it hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide.[13] The hypochlorous acid is a potent oxidizing and chlorinating agent and is central to many of Chloramine-T's applications.[13]

Thermal decomposition of this compound can release a variety of hazardous substances, including toxic fumes of hydrogen chloride, chlorine, carbon monoxide, and oxides of nitrogen and sulfur.[9]

HPLC_Workflow Sample Prepare Aqueous Sample (Chloramine-T Solution) Filter Filter through 0.45 µm filter Sample->Filter Inject Inject into HPLC System Filter->Inject Column Separation on C18 Column (Mobile Phase: Buffer/Acetonitrile) Inject->Column Detect UV Detection at 229 nm Column->Detect Quantify Data Acquisition & Quantification (Peak Area vs. Standard Curve) Detect->Quantify Oxidative_Damage_Pathway cluster_chloramine Chloramine-T in Aqueous Solution cluster_targets Cellular Targets cluster_effects Biological Effects ChloramineT Chloramine-T HOCl Hypochlorous Acid (HOCl) (Active Oxidant) ChloramineT->HOCl Hydrolysis Proteins Proteins (e.g., Cysteine, Methionine) HOCl->Proteins Lipids Lipids (Unsaturated Fatty Acids) HOCl->Lipids NucleicAcids Nucleic Acids (DNA/RNA) HOCl->NucleicAcids EnzymeInactivation Enzyme Inactivation & Protein Dysfunction Proteins->EnzymeInactivation MembraneDamage Membrane Damage & Loss of Integrity Lipids->MembraneDamage GeneticDamage Genetic Damage NucleicAcids->GeneticDamage CellDeath Microbial Cell Death EnzymeInactivation->CellDeath MembraneDamage->CellDeath GeneticDamage->CellDeath

References

Chloramine-T Hydrate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions and detailed handling guidelines for Chloramine-T hydrate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical. This document includes a summary of quantitative safety data, detailed experimental protocols, and visualizations of key procedures and mechanisms.

Chemical and Physical Properties

This compound is a white or slightly yellow crystalline powder with a slight odor of chlorine.[1] It is fairly soluble in water, but practically insoluble in benzene, chloroform, and ether.[2]

PropertyValueCitations
Molecular Formula C₇H₇ClNNaO₂S · 3H₂O[3]
Molecular Weight 281.69 g/mol [4]
Melting Point Decomposes at 170-177 °C[1]
Flash Point 192 °C (378 °F) - closed cup[5][6]
Solubility in Water 14 g in 100 mL; 150 g/L at 20 °C (68 °F)[7][8]
pH 8 - 11 (5% solution at 25 °C)[9]
Density 1.43 g/cm³[9]
Stability Decomposes slowly in air, liberating chlorine. Stable in aqueous solutions at or below about 60°C.[1][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard StatementCitations
Acute Toxicity, Oral4H302: Harmful if swallowed[6][7]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[6][7]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[7]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6][7]
Supplemental Hazard EUH031: Contact with acids liberates toxic gas[10][11]

GHS Pictograms:

  • alt text

  • alt text

  • alt text

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

Body PartRecommended ProtectionCitations
Eyes/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[5][12]
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5][12]
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. Use a respirator with a type P100 (USA) or P3 (EN 143) cartridge as a backup to engineering controls.[8][12]

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining the stability of this compound and preventing hazardous situations.

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[13]

  • Do not eat, drink, or smoke when using this product.[13]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Store locked up.[5]

  • Store in a cool, dry place.[12]

  • Protect from exposure to air and direct sunlight.[9][12]

  • Incompatible materials to avoid include strong oxidizing agents and acids.[5] Contact with acids liberates toxic gas.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid immediately.[5][12][13]
Skin Contact Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[12][13]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Ingestion can cause severe swelling and damage to the delicate tissue and danger of perforation.[5][12][14]
Inhalation Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation.[12]

Below is a DOT script for a logical workflow diagram for first aid procedures.

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Eye Eye Contact FlushEyes Flush with water for 15+ mins Remove contact lenses Eye->FlushEyes Skin Skin Contact FlushSkin Flush with water for 15+ mins Remove contaminated clothing Skin->FlushSkin Inhalation Inhalation FreshAir Move to fresh air Provide oxygen if needed Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth with water Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical FlushSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: First aid workflow for this compound exposure.

Accidental Release and Firefighting Measures

Accidental Release: In case of a spill, wear respiratory protection and avoid dust formation.[5] Evacuate personnel to safe areas.[5] Do not let the product enter drains.[5] Pick up and arrange disposal without creating dust by sweeping up and shoveling into a suitable, closed container.[5]

Below is a DOT script for a logical workflow diagram for spill response.

SpillResponse Spill Spill Occurs Assess Assess Situation (Size & Hazard) Spill->Assess PPE Wear Appropriate PPE (Respirator, Gloves, Goggles) Assess->PPE Evacuate Evacuate Unnecessary Personnel PPE->Evacuate Contain Contain Spill Prevent entry into drains Evacuate->Contain Cleanup Clean Up Spill (Sweep, do not use water) Contain->Cleanup Dispose Place in a closed container for disposal Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Firefighting: Use dry powder or carbon dioxide as an extinguishing media.[5] Wear a self-contained breathing apparatus for firefighting if necessary.[5] Hazardous decomposition products include hydrogen chloride, chlorine, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[5]

Toxicological and Ecotoxicological Data

EndpointSpeciesValueCitations
Acute Oral Toxicity (LD50) Rat>381.6 mg/kg (anhydrous)[10]
Aquatic Toxicity (LC50) Fish100 mg/l (96 h)[10]
Aquatic Toxicity (ErC50) Algae13 mg/l (96 h)[10]
Aquatic Toxicity (EC50) Microorganisms5 mg/l (5 min)[10]
Chronic Aquatic Toxicity (NOEC) Fish1.5 mg/l (35 d)[15]
Chronic Aquatic Toxicity (NOEC) Aquatic Invertebrates1.1 mg/l (21 d)[15]
Bioaccumulation Factor (BCF) Rainbow Trout2.2[15]

Experimental Protocols

This compound is a versatile reagent used in various laboratory procedures. Below are summaries of key experimental protocols.

Iodometric Titration for Assay

This method is used to determine the purity of this compound.[7]

Methodology:

  • Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of water in a glass-stoppered Erlenmeyer flask.[7]

  • Add 5 mL of acetic acid and 2 g of potassium iodide.[7]

  • Let the flask stand in the dark for 10 minutes.[7]

  • Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution, using a starch indicator solution.[7]

  • One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[7]

Radioiodination of Proteins (Chloramine-T Method)

This protocol is a common method for labeling proteins and peptides with radioactive iodine (e.g., ¹²⁵I).[13][14]

Materials and Reagents:

  • IGF Peptide (or other protein/peptide of interest)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium Metabisulphite

  • PD-10 Chromatography Column

  • Appropriate buffers and solutions (e.g., 0.5M Sodium Phosphate pH 7.5, 10 mM HCl, chromatography buffer)[14]

Procedure:

  • Reconstitute the peptide in 10mM HCl.[14]

  • In an iodination reaction tube, add 50µl of 0.5M sodium phosphate (pH 7.5).[14]

  • Add approximately 1 mCi of Na¹²⁵I to the reaction tube.[14]

  • Initiate the reaction by adding 20µl of a freshly prepared 0.4mg/ml Chloramine-T working solution and start a timer.[14]

  • Gently mix the contents and let it stand for 60 seconds.[14]

  • Stop the reaction by adding 20µl of 0.6 mg/ml sodium metabisulphite and mix gently. Let it stand for 5 minutes.[14]

  • Isolate the ¹²⁵I-labeled peptide from unreacted Na¹²⁵I and other reaction products using a PD-10 chromatography column.[14]

The mechanism of action for the Chloramine-T iodination method is visualized in the DOT script below.

IodinationMechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products ChloramineT Chloramine-T Oxidation Oxidation of I⁻ to I⁺ ChloramineT->Oxidation oxidizes NaI Na¹²⁵I NaI->Oxidation Protein Protein (with Tyrosine) Substitution Electrophilic Substitution Protein->Substitution Oxidation->Substitution forms I⁺ LabeledProtein ¹²⁵I-Labeled Protein Substitution->LabeledProtein Byproduct Toluenesulfonamide Substitution->Byproduct

Caption: Mechanism of protein radioiodination using Chloramine-T.

Concluding Remarks

This compound is a valuable reagent in research and development, but its hazardous properties necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the necessary precautions, procedures, and data to ensure its safe use. All personnel handling this substance should be thoroughly trained on its hazards and the appropriate emergency response procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Understanding the CAS number for Chloramine-T trihydrate.

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 7080-50-4

Synonyms: Tosylchloramide Sodium Trihydrate, N-Chloro-p-toluenesulfonamide Sodium Salt Trihydrate

This technical guide provides an in-depth overview of Chloramine-T trihydrate, a versatile reagent for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, analytical specifications, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical and Physical Properties

Chloramine-T trihydrate is an organic compound known for its role as a mild oxidizing and chlorinating agent.[1] It is a white to slightly yellow crystalline powder with a slight chlorine-like odor.[2][3] The compound is soluble in water and ethanol but insoluble in non-polar solvents like benzene and ether.[3][4]

Table 1: Physical and Chemical Properties of Chloramine-T Trihydrate

PropertyValueReferences
CAS Number 7080-50-4[5]
Molecular Formula C₇H₇ClNNaO₂S · 3H₂O[6][7]
Molecular Weight 281.69 g/mol [5][8]
Appearance White to light yellow crystalline powder[3]
Melting Point 167-170 °C (decomposes)[3]
Solubility in Water 150 g/L at 20 °C[6][9]
pH of 5% Aqueous Solution 8.0 - 10.0 at 25 °C[2][6][10]
Bulk Density 540 - 680 kg/m ³[6]

Analytical Specifications and Methods

Chloramine-T trihydrate is available in various grades, including ACS reagent and pharmaceutical grades, with specific requirements for assay and impurities.[11] The most common method for determining its purity is iodometric titration.

Table 2: Analytical Specifications for ACS Reagent Grade Chloramine-T Trihydrate

ParameterSpecificationReferences
Assay (iodometric) 98.0 - 103.0%[6][12]
Insoluble in Ethanol ≤ 1.5%[12]
Clarity of Aqueous Solution Passes test[10]
Suitability for Bromide Determination Passes test[10]
Experimental Protocol: Iodometric Assay of Chloramine-T Trihydrate

This protocol is based on the American Chemical Society (ACS) reagent chemical standards.[10]

Principle: Chloramine-T trihydrate, in an acidic medium, liberates iodine from potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.

Reagents:

  • Chloramine-T Trihydrate sample (accurately weighed, ~0.5 g)

  • Deionized water (100 mL)

  • Acetic acid (5 mL)

  • Potassium iodide (2 g)

  • 0.1 N Sodium thiosulfate volumetric solution

  • Starch indicator solution

Procedure:

  • Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate sample.

  • Transfer the sample to a glass-stoppered Erlenmeyer flask and dissolve it in 100 mL of deionized water.

  • Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

  • Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the yellow color of the iodine is almost discharged.

  • Add a few drops of starch indicator solution, which will produce a deep blue color.

  • Continue the titration with sodium thiosulfate until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[10]

Iodometric_Titration_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration A Weigh ~0.5g Chloramine-T Trihydrate B Dissolve in 100 mL H₂O A->B C Add 5 mL Acetic Acid and 2g KI B->C D Incubate in dark for 10 min C->D E Titrate with 0.1 N Sodium Thiosulfate D->E F Add Starch Indicator near endpoint E->F G Continue titration to colorless endpoint F->G

Caption: Workflow for the iodometric titration of Chloramine-T trihydrate.

Applications in Scientific Research and Development

Chloramine-T trihydrate is a versatile reagent with numerous applications in organic synthesis, analytical chemistry, and disinfection.

Organic Synthesis

In organic synthesis, Chloramine-T serves as an oxidizing agent and a source of electrophilic chlorine and nitrogen anions.[13][14] It is widely used in the synthesis of various heterocyclic compounds such as aziridines, oxadiazoles, isoxazoles, and pyrazoles.[13][14]

One notable application is in the Sharpless aminohydroxylation, where it provides the amino group for the conversion of alkenes into vicinal aminoalcohols, which are important pharmacophores.

Organic_Synthesis_Applications cluster_roles Roles in Synthesis cluster_products Synthetic Products ChloramineT Chloramine-T Trihydrate OxidizingAgent Oxidizing Agent ChloramineT->OxidizingAgent NitreneSource Nitrene Source (for aziridination) ChloramineT->NitreneSource ChlorinatingAgent Chlorinating Agent ChloramineT->ChlorinatingAgent Heterocycles Heterocycles (Oxadiazoles, Isoxazoles) OxidizingAgent->Heterocycles VicinalAminoAlcohols Vicinal Aminoalcohols NitreneSource->VicinalAminoAlcohols Sulfimides Sulfimides ChlorinatingAgent->Sulfimides Radioiodination_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products ChloramineT Chloramine-T Oxidation Oxidation of I⁻ to reactive iodine ChloramineT->Oxidation Iodide Na¹²⁵I Iodide->Oxidation Protein Protein (with Tyrosine) Labeling Electrophilic substitution on Tyrosine ring Protein->Labeling Oxidation->Labeling LabeledProtein ¹²⁵I-labeled Protein Labeling->LabeledProtein

References

An In-Depth Technical Guide to the Decomposition Products of Aqueous Chloramine-T Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T, a versatile N-chloro-N-sodio derivative of p-toluenesulfonamide, is widely utilized as a disinfectant, antiseptic, and oxidizing agent in various scientific and industrial applications. Despite its broad utility, the stability of Chloramine-T in aqueous solutions is a critical consideration, as its decomposition can impact its efficacy and lead to the formation of various byproducts. This technical guide provides a comprehensive overview of the decomposition products of aqueous Chloramine-T solutions, detailing the degradation pathways, influencing factors, analytical methodologies for their characterization, and quantitative data on their formation.

Primary and Secondary Decomposition Products

The decomposition of Chloramine-T in water is a complex process involving hydrolysis, disproportionation, and photodecomposition, leading to a variety of products. The primary and most abundant decomposition product is p-toluenesulfonamide (p-TSA) .[1][2][3]

In aqueous solutions, Chloramine-T exists in equilibrium with several other species, the concentrations of which are highly dependent on the solution's pH. These species include:

  • Hypochlorous acid (HOCl) and its conjugate base, hypochlorite (OCl⁻) [4][5]

  • The protonated form, N-chloro-p-toluenesulfonamide (R-NHCl)

  • The dichlorinated form, N,N-dichloro-p-toluenesulfonamide (Dichloramine-T, R-NCl₂)

  • The parent sulfonamide, p-toluenesulfonamide (R-NH₂)

  • The anionic form of the parent sulfonamide (R-NH⁻)

Where R represents the p-toluenesulfonyl group (CH₃C₆H₄SO₂).

The interplay of these species under different environmental conditions dictates the pathway and rate of decomposition.

Factors Influencing Decomposition

The stability of aqueous Chloramine-T solutions is significantly influenced by several factors, including pH, temperature, and exposure to light.

2.1. Effect of pH

The pH of the solution is a critical determinant of Chloramine-T's stability and the distribution of its decomposition products.

  • Alkaline conditions (pH > 8): Chloramine-T is relatively stable in alkaline solutions.

  • Neutral to mildly acidic conditions (pH 4-7): Decomposition is more pronounced in this range.

  • Strongly acidic conditions (pH < 4): In acidic media, Chloramine-T can undergo disproportionation to form the less stable Dichloramine-T and p-toluenesulfonamide.

2.2. Effect of Temperature

2.3. Effect of Light (Photodecomposition)

Exposure to ultraviolet (UV) light significantly enhances the degradation of Chloramine-T.[8] Photodecomposition can lead to the formation of radical species and a different profile of degradation products compared to thermal decomposition. The molar absorptivity of chloramine species is wavelength-dependent, influencing the efficiency of photodegradation at different UV wavelengths.[8]

Decomposition Pathways

The decomposition of Chloramine-T in aqueous solution primarily proceeds through two main pathways: hydrolysis and disproportionation.

3.1. Hydrolysis

In water, Chloramine-T hydrolyzes to form p-toluenesulfonamide and hypochlorous acid. This is a key reaction as the liberated hypochlorous acid is a potent oxidizing and disinfecting agent itself.[4]

Hydrolysis ChloramineT Chloramine-T (R-NClNa) pTSA p-Toluenesulfonamide (R-NH₂) ChloramineT->pTSA Hydrolysis HOCl Hypochlorous Acid (HOCl) ChloramineT->HOCl Water H₂O

Hydrolysis of Chloramine-T in aqueous solution.

3.2. Disproportionation

Under acidic conditions, Chloramine-T can undergo disproportionation, where two molecules of the protonated form (R-NHCl) react to form one molecule of Dichloramine-T (R-NCl₂) and one molecule of p-toluenesulfonamide (R-NH₂).[9]

Disproportionation cluster_reactants Reactants cluster_products Products CAT1 R-NHCl DCT Dichloramine-T (R-NCl₂) CAT1->DCT Disproportionation CAT2 R-NHCl pTSA p-Toluenesulfonamide (R-NH₂) CAT2->pTSA

Disproportionation of Chloramine-T in acidic solution.

Quantitative Analysis of Decomposition Products

The primary method for the quantitative analysis of Chloramine-T and its main degradation product, p-toluenesulfonamide, is High-Performance Liquid Chromatography (HPLC).

4.1. Experimental Protocol: HPLC Analysis of Chloramine-T and p-Toluenesulfonamide

This section details a typical reversed-phase HPLC method for the simultaneous determination of Chloramine-T and p-TSA in aqueous samples.[1][2][10]

  • Instrumentation:

    • Liquid chromatograph equipped with a UV spectrophotometer detector.

    • Reversed-phase C18 column (e.g., 15 cm x 3.9 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common composition is a 60:40 (v/v) mixture of 0.01 M phosphate buffer (pH 3) and acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 229 nm.[1]

    • Injection Volume: 100 µL.

    • Column Temperature: Ambient.

  • Reagent Preparation:

    • 0.01 M Phosphate Buffer (pH 3): Prepared by mixing appropriate volumes of 0.2 M phosphoric acid and 0.2 M monobasic potassium phosphate and diluting with LC-grade water.[1]

    • Standard Solutions: Stock solutions of Chloramine-T and p-TSA are prepared in LC-grade water and diluted to create a series of calibration standards.

  • Sample Preparation:

    • Aqueous samples are typically filtered through a 0.45 µm filter before injection into the HPLC system.[1]

  • Quantification:

    • The concentrations of Chloramine-T and p-TSA in the samples are determined by comparing their peak areas to those of the calibration standards.

4.2. Quantitative Data Summary

While comprehensive datasets on the degradation of Chloramine-T under a wide range of conditions are limited, the following tables summarize available quantitative information on the stability and formation of its primary degradation product.

Table 1: Stability of Aqueous Chloramine-T Solutions under Different Conditions

ConditionInitial ConcentrationObservationReference
Freshly prepared standard in clean glasswareNot specifiedContains about 5% p-TSA[1][2]
pH 7, 25 °C, in the dark20 ppmSignificant degradation observed over 90 minutes (in the presence of a photocatalyst)[11]
pH 3-9, UV irradiation20 mg/LDegradation efficiency is pH-dependent, with varying rates across this range.[12]

Table 2: Formation of p-Toluenesulfonamide (p-TSA) from Chloramine-T Decomposition

ConditionInitial Chloramine-T Conc.p-TSA FormationReference
Aqueous solutionNot specifiedPrimary degradation product[1][2][3]
Exposure in rainbow trout20 mg/LMajor product detected in whole-body homogenates, with no residual Chloramine-T[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for analyzing Chloramine-T decomposition and the relationships between the key chemical species in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Aqueous Chloramine-T Solution B Filter through 0.45 µm filter A->B C Inject into C18 column B->C D Elute with Buffer/Acetonitrile C->D E Detect at 229 nm D->E F Quantify Peaks E->F G Compare to Calibration Standards F->G H Determine Concentrations of Chloramine-T and p-TSA G->H

Workflow for the HPLC analysis of Chloramine-T and p-TSA.

SpeciesEquilibrium CAT Chloramine-T (R-NCl⁻) RNHCl R-NHCl CAT->RNHCl + H⁺ - H⁺ pTSA p-Toluenesulfonamide (R-NH₂) CAT->pTSA Decomposition HOCl HOCl CAT->HOCl Hydrolysis RNCl2 Dichloramine-T (R-NCl₂) RNHCl->RNCl2 Disproportionation RNHCl->pTSA Disproportionation

Equilibrium and decomposition relationships of Chloramine-T species.

Conclusion

The decomposition of aqueous Chloramine-T solutions is a multifaceted process governed by pH, temperature, and light. The primary degradation product is p-toluenesulfonamide, with other chlorinated and hydrolyzed species present in equilibrium. Understanding these degradation pathways and the factors that influence them is crucial for applications where the concentration of active chlorine and the formation of byproducts are critical parameters. The use of robust analytical methods, such as HPLC, is essential for accurately monitoring the stability of Chloramine-T solutions and quantifying its decomposition products. This guide provides a foundational understanding for researchers and professionals working with Chloramine-T, enabling better control and optimization of its use in various scientific and developmental contexts.

References

Methodological & Application

Application Notes and Protocols: Chloramine-T Hydrate as a Laboratory Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloramine-T hydrate, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and stable broad-spectrum antimicrobial agent that has been in use for over a century.[1] It is an effective disinfectant, sanitizer, and antiseptic used in a wide range of applications, including medical, dental, veterinary, and food processing industries.[2][3] In laboratory settings, Chloramine-T is a reliable choice for the disinfection of surfaces, equipment, and water systems, where the control of pathogenic microorganisms is critical.[1][4] It is effective against a wide array of pathogens, including bacteria (Gram-positive and Gram-negative), viruses, fungi, and spores.[1][2] This document provides detailed application notes, efficacy data, and standardized protocols for the use of this compound as a disinfectant in research and drug development environments.

Mechanism of Action

Chloramine-T's potent antimicrobial activity stems from a dual mechanism. When dissolved in water, it slowly decomposes to release active chlorine in the form of hypochlorous acid (HOCl), a powerful oxidizing agent.[2][5] This active chlorine disrupts essential cellular components of microorganisms, including cell walls, membranes, proteins, and nucleic acids, leading to cell death.[2] Additionally, the p-toluenesulfonamide moiety of the molecule exhibits a mechanism similar to sulfa drugs, interfering with bacterial metabolic pathways.[1][5] This combined action makes it difficult for microorganisms to develop resistance.[1]

cluster_main Mechanism of Action chloramine Chloramine-T in Aqueous Solution hocl Hypochlorous Acid (HOCl) (Active Chlorine) chloramine->hocl Releases sulfonamide p-Toluenesulfonamide chloramine->sulfonamide Releases damage Oxidative Damage: - Disrupts Cell Wall/Membrane - Denatures Proteins & Nucleic Acids hocl->damage Causes inhibition Metabolic Inhibition: (Similar to Sulfa Drugs) sulfonamide->inhibition Causes death Microbial Cell Death damage->death inhibition->death

Caption: Dual-action antimicrobial mechanism of Chloramine-T.

Efficacy and Quantitative Data

Chloramine-T has demonstrated high efficacy against a variety of common laboratory contaminants. Its effectiveness is dependent on concentration, contact time, temperature, and the presence of organic load.[6] The following table summarizes key quantitative data from various studies.

Target MicroorganismConcentrationContact TimeTemperatureEffect / Log ReductionSource
Staphylococcus aureus, MRSA, VRE faecalis200 - 400 ppm5 - 20 min36 - 40°C>99.9% reduction in growth[6]
Escherichia coli200 ppm5 - 20 min36°C95% - 99.6% reduction in growth[6]
Escherichia coli300 - 400 ppm5 - 20 min36 - 40°C>99.9% reduction in growth[6]
Pseudomonas aeruginosa400 ppm5 - 20 min38 - 40°C~50% reduction in growth[6]
Candida spp. (Fungi)1.38 - 5.54 mmol/LNot SpecifiedNot SpecifiedMinimum Inhibitory Concentration (MIC)[7]
Planktonic Legionella pneumophila< 0.1% - 0.3% (<1000 - 3000 ppm)Not SpecifiedNot SpecifiedEffective[8]
Sessile Legionella pneumophila (Biofilm)> 0.3% (>3000 ppm)Not SpecifiedNot SpecifiedHigher dosages required for efficacy[8]
General Surface Disinfection (Routine)0.5% (5,000 ppm)≥ 15 minAmbientBroad-spectrum disinfection[1][9]
General Surface Disinfection (Rapid)2% (20,000 ppm)≥ 15 minAmbientHigh-level, rapid disinfection[9]

Experimental Protocols

Protocol 1: Preparation of Chloramine-T Disinfectant Solutions

Chloramine-T is typically supplied as a white powder or in tablet form.[1][10] Solutions should be prepared fresh for optimal efficacy, although they can remain stable for several weeks if stored in protected, closed containers.[3]

Materials:

  • This compound powder or tablets

  • Distilled or deionized water (warm water aids dissolution[3])

  • Clean, sealable container (e.g., glass or chemical-resistant plastic bottle)

  • Stir bar and magnetic stir plate or other mixing apparatus

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine Required Concentration: Refer to the efficacy table above or institutional guidelines to select the appropriate concentration for your application (e.g., 0.5% for routine surface disinfection, 2% for high-level disinfection).

  • Calculate Amount:

    • For a 0.5% (w/v) solution: Dissolve 5 grams of Chloramine-T powder in 1 liter of water.

    • For a 1% (w/v) solution: Dissolve 10 grams of Chloramine-T powder in 1 liter of water.

    • For a 2% (w/v) solution: Dissolve 20 grams of Chloramine-T powder in 1 liter of water.

  • Dissolution: Add the calculated amount of Chloramine-T powder to the water in the container. Mix thoroughly using a magnetic stirrer or by sealing and inverting the container until the powder is completely dissolved. Using warm water can accelerate this process.[3]

  • Labeling and Storage: Clearly label the container with the chemical name ("Chloramine-T Solution"), concentration, preparation date, and appropriate hazard warnings. Store the solution in a cool, dark place, away from light, to maintain stability.[1]

Protocol 2: Surface and Equipment Disinfection

This protocol is suitable for disinfecting laboratory benchtops, biosafety cabinets, incubators, and non-critical equipment.

Materials:

  • Prepared Chloramine-T solution (e.g., 0.5% - 2%)

  • Clean cloths, wipes, or spray bottle

  • Timer

  • Appropriate PPE

Procedure:

start Start prepare 1. Prepare 0.5% - 2% Chloramine-T Solution start->prepare clean 2. Pre-Clean Surface (Remove gross soil) prepare->clean apply 3. Apply Disinfectant (Spray or Wipe) clean->apply contact 4. Maintain Wet Contact (Minimum 15 minutes) apply->contact wipe 5. Wipe, Rinse, or Air Dry (As per protocol) contact->wipe end End wipe->end

Caption: General workflow for laboratory surface disinfection.

  • Pre-Cleaning: Before disinfection, remove any visible dirt, debris, or organic material from the surface with a general-purpose cleaner and water. Organic matter can reduce the efficacy of the disinfectant.

  • Application: Liberally apply the prepared Chloramine-T solution to the surface using a spray bottle or by wiping with a saturated cloth. Ensure the entire surface is thoroughly wetted.

  • Contact Time: Allow the disinfectant to remain on the surface for a minimum of 15 minutes.[1] The surface must stay visibly wet for the entire duration to ensure effective microbial inactivation. Reapply if necessary.

  • Post-Contact:

    • For most surfaces, the solution can be allowed to air dry.

    • For surfaces that may corrode or that come into contact with sensitive materials, wipe away the residual disinfectant with a cloth dampened with sterile water after the contact time has elapsed.

    • For equipment immersion, fully submerge the items in the solution for the required contact time, then rinse thoroughly with sterile water and allow to dry.[2]

Safety Precautions

  • Always handle Chloramine-T powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]

  • Wear appropriate PPE, including gloves and safety glasses, as the solution can cause skin and eye irritation.[2]

  • Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

  • Avoid contact with acids, as this can release toxic chlorine gas.

References

Application Notes and Protocols for the HPLC Analysis of Chloramine-T Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Chloramine-T trihydrate. The following protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on sample preparation, chromatographic conditions, and data analysis.

Method 1: Reversed-Phase HPLC for Simultaneous Analysis of Chloramine-T and p-Toluenesulfonamide in Water

This method is suitable for the direct and simultaneous determination of Chloramine-T and its primary degradation product, p-Toluenesulfonamide (p-TSA), in aqueous samples.[1] This is particularly useful for stability studies and monitoring the degradation of Chloramine-T in solution.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Novapak C18, 5 µm, 3.9 x 150 mm)[1]

  • Mobile Phase: 0.01M Phosphate Buffer (pH 3) and Acetonitrile (60:40, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 100 µL[1]

  • Detection: UV at 229 nm[1][2]

  • Column Temperature: Ambient

  • Run Time: Approximately 9 minutes[1]

3. Reagent Preparation:

  • 0.2M Phosphoric Acid: Dilute 13.6 mL of concentrated phosphoric acid to 1 L with LC-grade water.[1]

  • 0.2M Monobasic Potassium Phosphate: Dissolve 27.2 g of KH2PO4 in 1 L of LC-grade water.[1]

  • 0.01M Phosphate Buffer (pH 3): Mix 14.3 mL of 0.2M phosphoric acid with 10.7 mL of 0.2M monobasic potassium phosphate and dilute to 500 mL with LC-grade water.[1]

  • Mobile Phase: Combine the 0.01M phosphate buffer and acetonitrile in a 60:40 ratio and degas before use.

4. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For accurate quantification, it is recommended to analyze water samples immediately after collection to minimize the degradation of Chloramine-T.[1]

5. Standard Preparation:

  • Prepare a stock solution of Chloramine-T trihydrate and p-TSA in LC-grade water.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-4000 ng).[1]

6. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify and quantify the peaks based on the retention times of the standards. The typical retention time for p-TSA is around 4.2 minutes and for Chloramine-T is around 6.9 minutes.[1]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aqueous Sample Filter Filter (0.45 µm) Sample->Filter Vial HPLC Vial Filter->Vial Standard Chloramine-T & p-TSA Standards Dilute Serial Dilution Standard->Dilute Dilute->Vial Inject Inject into HPLC Vial->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (229 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Fig. 1: Workflow for HPLC analysis of Chloramine-T in water.

Method 2: HPLC Determination of Chloramine-T in Food Samples via Conversion to p-Toluenesulfonamide

This method is designed for the analysis of Chloramine-T in food matrices such as ice cream, minced meat, and shrimp.[3] Due to the complexity of the food matrix, this protocol involves a sample pretreatment step where Chloramine-T is converted to p-TSA, which is then quantified by HPLC.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Homogenizer

  • Centrifuge

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Lichrosorb RP-18, 10 µm)[3]

  • Mobile Phase: Acetonitrile and Water (1:9, v/v)[3]

  • Flow Rate: Not specified, recommend starting at 1.0 mL/min and optimizing.

  • Injection Volume: Not specified, recommend 20 µL.

  • Detection: UV at 220 nm[3]

  • Column Temperature: Ambient

3. Sample Preparation:

  • Deproteinization: Homogenize the food sample. For deproteinization, methods like precipitation with a suitable agent (e.g., acetonitrile or perchloric acid) followed by centrifugation can be employed.

  • Conversion to p-TSA: Treat the deproteinized sample with a sulfite solution to convert Chloramine-T to p-TSA.[3]

  • Extraction: Extract the p-TSA from the sample mixture.

  • Concentration: Concentrate the extract before HPLC analysis.[3]

4. Standard Preparation:

  • Prepare a stock solution of p-TSA in a suitable solvent.

  • Create a series of working standards by diluting the stock solution to achieve concentrations that bracket the expected sample concentrations.

5. Analysis:

  • Inject the prepared standards and sample extracts into the HPLC system.

  • Identify and quantify the p-TSA peak based on the retention time of the standard.

  • Calculate the original Chloramine-T concentration in the sample based on the stoichiometry of the conversion.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Food Sample Homogenize Homogenize Sample->Homogenize Deproteinize Deproteinize Homogenize->Deproteinize Convert Convert to p-TSA (Sulfite) Deproteinize->Convert Extract Extract p-TSA Convert->Extract Concentrate Concentrate Extract Extract->Concentrate Vial HPLC Vial Concentrate->Vial Inject Inject into HPLC Vial->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify p-TSA Chromatogram->Quantify Calculate Calculate Chloramine-T Quantify->Calculate

Fig. 2: Workflow for HPLC analysis of Chloramine-T in food.

Method 3: Reversed-Phase HPLC using a Newcrom R1 Column

This method utilizes a specialized reversed-phase column with low silanol activity for the analysis of Chloramine-T.[4] While specific run parameters are not detailed in the available literature, the general approach is outlined below and can be optimized for specific applications.

Experimental Protocol

1. Instrumentation:

  • HPLC system, preferably with a mass spectrometer (MS) detector for compatible applications. A UV detector can also be used.

2. Chromatographic Conditions:

  • Column: Newcrom R1[4]

  • Mobile Phase: Acetonitrile, Water, and Phosphoric Acid. For MS compatibility, replace phosphoric acid with formic acid.[4] The exact ratio should be optimized based on system suitability tests.

  • Flow Rate: To be optimized (e.g., starting at 1.0 mL/min).

  • Injection Volume: To be optimized (e.g., starting at 10 µL).

  • Detection: UV or MS.

3. Sample and Standard Preparation:

  • Prepare standards and samples in a solvent compatible with the mobile phase.

4. Analysis:

  • Inject standards and samples and develop a suitable gradient or isocratic elution method to achieve optimal separation.

Quantitative Data Summary

The following table summarizes the quantitative data from the described HPLC methods.

ParameterMethod 1: Water AnalysisMethod 2: Food Analysis (as p-TSA)
Linearity Up to 40 mg/L for Chloramine-T and p-TSA[1]Linear up to 0.600 µg/µL for p-TSA[3]
Limit of Detection (LOD) 0.01 mg/L for Chloramine-T, 0.001 mg/L for p-TSA[1]2.5 ng/µL for p-TSA (corresponds to 0.8 mg/kg Chloramine-T)[3]
Recovery 96.4 ± 6.1% for Chloramine-T (0.03 mg/L)[1]88% (ice cream), 73% (minced meat), 51% (shrimp)[3]
Retention Time Chloramine-T: ~6.9 min, p-TSA: ~4.2 min[1]Not specified
Precision (RSD) Not specified1.54% (15 mg/kg), 2.14% (63 mg/kg) in ice cream[3]

References

Chloramine-T: A Versatile Reagent for Sharpless Asymmetric Aminohydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols, which are crucial building blocks in numerous pharmaceuticals and natural products. This reaction converts alkenes into 1,2-amino alcohols in a syn-selective manner. Among the various nitrogen sources employed in this transformation, Chloramine-T stands out as a commercially available, efficient, and widely used reagent. It serves as the source of the nitrogen atom and the p-toluenesulfonyl (Ts) protecting group in the final product. The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, which controls the enantioselectivity of the transformation.

Mechanism of Action

The catalytic cycle of the Sharpless asymmetric aminohydroxylation using Chloramine-T begins with the reaction of osmium tetroxide (OsO₄) with Chloramine-T (TsN(Na)Cl). This in situ reaction generates a chiral osmium imido species (OsO₃(NTs)). This intermediate then undergoes a [3+2] cycloaddition with the alkene substrate to form an osmium(VI) azaglycolate intermediate. This step proceeds with high syn-selectivity. Subsequent hydrolysis of the azaglycolate releases the desired vicinal amino alcohol and regenerates the osmium catalyst, which can then re-enter the catalytic cycle. The presence of a chiral ligand coordinates to the osmium center, creating a chiral environment that directs the cycloaddition to one face of the alkene, thus inducing high enantioselectivity.[1][2]

Applications in Drug Development and Organic Synthesis

The vicinal amino alcohol motif is a common feature in a wide array of biologically active molecules. The Sharpless AA reaction using Chloramine-T provides a direct and reliable route to these structures with high control over stereochemistry. This methodology has been instrumental in the synthesis of various therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. The ability to introduce a protected amine and a hydroxyl group in a single step with predictable stereochemistry makes it a highly valuable tool for medicinal chemists and researchers in drug discovery.

Quantitative Data Summary

The Sharpless asymmetric aminohydroxylation using Chloramine-T has been successfully applied to a diverse range of alkene substrates. The following tables summarize the typical yields and enantiomeric excesses (ee) observed for different classes of alkenes.

Table 1: Asymmetric Aminohydroxylation of Styrenyl Olefins

AlkeneChiral LigandProductYield (%)ee (%)
Styrene(DHQ)₂-PHAL(R,R)-2-(p-Toluenesulfonamido)-1-phenylethanol9599
4-Methoxystyrene(DHQ)₂-PHAL(R,R)-1-(4-Methoxyphenyl)-2-(p-toluenesulfonamido)ethanol9298
4-Chlorostyrene(DHQD)₂-PHAL(S,S)-1-(4-Chlorophenyl)-2-(p-toluenesulfonamido)ethanol9097

Table 2: Asymmetric Aminohydroxylation of Aliphatic Olefins

AlkeneChiral LigandProductYield (%)ee (%)
1-Octene(DHQ)₂-PHAL(R)-1-(p-Toluenesulfonamido)octan-2-ol8596
(E)-4-Octene(DHQD)₂-PHAL(4S,5S)-5-(p-Toluenesulfonamido)octan-4-ol8895
Cyclohexene(DHQ)₂-PHAL(1R,2R)-2-(p-Toluenesulfonamido)cyclohexanol9398

Experimental Protocols

General Procedure for the Asymmetric Aminohydroxylation of Alkenes using Chloramine-T

Materials:

  • Alkene (1.0 mmol)

  • Chloramine-T trihydrate (1.2 mmol)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.02 mmol)

  • Chiral Ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) (0.025 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the chiral ligand, potassium osmate(VI) dihydrate, and a solvent mixture of tert-butanol and water (1:1, 10 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add Chloramine-T trihydrate to the solution and stir for an additional 10 minutes.

  • Add the alkene substrate to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium sulfite (1 g).

  • Stir the mixture for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal amino alcohol.

Visualizations

Diagram 1: Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation

Sharpless_Aminohydroxylation OsO4 OsO₄ ImidoOsmium Chiral Osmium Imido [OsO₃(NTs)]-Ligand OsO4->ImidoOsmium ChloramineT Chloramine-T (TsN(Na)Cl) ChloramineT->ImidoOsmium Ligand Azaglycolate Os(VI) Azaglycolate Intermediate ImidoOsmium->Azaglycolate + Alkene [3+2] Cycloaddition Alkene Alkene (R₁CH=CHR₂) Alkene->Azaglycolate Hydrolysis Hydrolysis Azaglycolate->Hydrolysis AminoAlcohol Vicinal Amino Alcohol (R₁CH(OH)CH(NHTs)R₂) Hydrolysis->OsO4 Catalyst Regeneration Hydrolysis->AminoAlcohol

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Diagram 2: Experimental Workflow for Sharpless Asymmetric Aminohydroxylation

Experimental_Workflow Start Start: Prepare Reagents Mixing 1. Mix Ligand, K₂OsO₂(OH)₄, t-BuOH/H₂O Start->Mixing AddChloramineT 2. Add Chloramine-T Mixing->AddChloramineT AddAlkene 3. Add Alkene Substrate AddChloramineT->AddAlkene Reaction 4. Stir at Room Temperature (12-24h) AddAlkene->Reaction Quench 5. Quench with Na₂SO₃ Reaction->Quench Extraction 6. Extract with Ethyl Acetate Quench->Extraction Purification 7. Purify by Column Chromatography Extraction->Purification End End: Isolated Vicinal Amino Alcohol Purification->End

Caption: Step-by-step experimental workflow for the reaction.

References

Application Notes and Protocols for Titrimetric Analysis Using Chloramine-T Standard Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is a versatile and stable oxidizing agent widely employed in analytical chemistry.[1][2] Its utility in titrimetric analysis stems from its ability to react quantitatively with a wide range of organic and inorganic substances. This document provides detailed application notes and experimental protocols for the determination of various analytes using Chloramine-T as a primary titrant. The methods described are applicable to pharmaceutical analysis, quality control, and research and development.

Chloramine-T acts as an oxidizing agent in both acidic and alkaline media. In acidic solutions, it generates hypochlorous acid and N-chlorotoluenesulfonamide, which are potent oxidizing species. The general redox reaction can be represented as:

CH₃C₆H₄SO₂NCl⁻Na⁺ + 2H⁺ + 2e⁻ → CH₃C₆H₄SO₂NH₂ + NaCl

The versatility of Chloramine-T allows for both direct and indirect (back) titration methods, enhancing its applicability across a diverse range of analytes.

General Experimental Workflow

The following diagram illustrates a typical workflow for titrimetric analysis using a Chloramine-T standard solution.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_analysis Analysis prep_chloramine_t Prepare and Standardize Chloramine-T Solution direct_titration Direct Titration: Titrate analyte directly with Chloramine-T prep_chloramine_t->direct_titration back_titration Back Titration: Add excess Chloramine-T, titrate unreacted amount prep_chloramine_t->back_titration prep_analyte Prepare Analyte Solution prep_analyte->direct_titration prep_analyte->back_titration visual_indicator Visual Indicator (e.g., Starch-Iodide) direct_titration->visual_indicator potentiometric Potentiometric Measurement direct_titration->potentiometric back_titration->visual_indicator back_titration->potentiometric calculation Calculate Analyte Concentration visual_indicator->calculation potentiometric->calculation data_reporting Data Reporting and Analysis calculation->data_reporting

Caption: General workflow for titrimetric analysis using Chloramine-T.

Application Note 1: Determination of Ascorbic Acid (Vitamin C)

Principle: Ascorbic acid is a strong reducing agent and is quantitatively oxidized by Chloramine-T. The endpoint can be determined either by direct titration using a redox indicator or by a back-titration method where the excess Chloramine-T is determined iodometrically.

Reaction Stoichiometry:

C₆H₈O₆ (Ascorbic Acid) + CH₃C₆H₄SO₂NClNa (Chloramine-T) → C₆H₆O₆ (Dehydroascorbic Acid) + CH₃C₆H₄SO₂NH₂ + NaCl

Experimental Protocols

Protocol 1.1: Direct Visual Titration

  • Reagent Preparation:

    • 0.1 N Chloramine-T Solution: Dissolve approximately 28.17 g of Chloramine-T trihydrate in 1 liter of deionized water. Store in a dark, well-stoppered bottle. Standardize against a primary standard like arsenic(III) oxide.

    • Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold water and pour it into 100 mL of boiling water with constant stirring.

    • Potassium Iodide (KI): Solid.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the ascorbic acid sample solution into a 250 mL Erlenmeyer flask.

    • Add approximately 1 g of potassium iodide and 5 mL of 2 M sulfuric acid.

    • Titrate the solution with the standardized 0.1 N Chloramine-T solution.

    • When the solution turns a pale yellow, add 1 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise until the blue color disappears.

    • Record the volume of Chloramine-T solution consumed.

Protocol 1.2: Back Titration

  • Reagent Preparation:

    • 0.1 N Chloramine-T Solution: Prepared as in Protocol 1.1.

    • 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 24.82 g of Na₂S₂O₃·5H₂O in 1 liter of freshly boiled and cooled deionized water. Standardize against potassium dichromate.

    • Starch Indicator Solution (1% w/v): Prepared as in Protocol 1.1.

    • Potassium Iodide (KI): Solid.

    • 2 M Sulfuric Acid.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the ascorbic acid sample solution into a 250 mL Erlenmeyer flask.

    • Add a known excess volume of standardized 0.1 N Chloramine-T solution (e.g., 50.00 mL).

    • Allow the reaction to proceed for about 5 minutes.

    • Add approximately 1 g of potassium iodide and 5 mL of 2 M sulfuric acid. The solution will turn a deep brown due to the liberation of iodine.

    • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.

    • Add 1 mL of starch indicator solution, and continue the titration until the blue color disappears.

    • Perform a blank titration without the ascorbic acid sample.

Data Presentation
AnalyteMethodSample Volume (mL)Titrant Concentration (N)Titrant Volume (mL)Calculated Amount (mg)
Ascorbic AcidDirect Titration25.000.101215.20136.2
Ascorbic AcidBack Titration25.000.1012 (CAT) / 0.0998 (Na₂S₂O₃)28.50 (Blank) / 13.30 (Sample)135.9

Application Note 2: Determination of Sulfonamides

Principle: Sulfonamides can be determined by titration with Chloramine-T in an acidic medium. The reaction involves the oxidation of the primary aromatic amino group. A back-titration method is generally preferred.

Experimental Protocol
  • Reagent Preparation:

    • 0.1 N Chloramine-T Solution: Prepared and standardized as previously described.

    • 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Prepared and standardized as previously described.

    • Starch Indicator Solution (1% w/v).

    • Potassium Iodide (KI): Solid.

    • Concentrated Hydrochloric Acid.

  • Titration Procedure:

    • Accurately weigh a quantity of the sulfonamide sample and dissolve it in a suitable solvent (e.g., dilute HCl).

    • Transfer the solution to a 250 mL Erlenmeyer flask.

    • Add a known excess of standardized 0.1 N Chloramine-T solution.

    • Add 10 mL of concentrated hydrochloric acid and allow the mixture to stand for 10 minutes.

    • Add 1 g of potassium iodide.

    • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution using starch as an indicator near the endpoint.

    • Perform a blank titration.

Data Presentation
AnalyteMethodSample Weight (mg)Titrant Concentration (N)Titrant Volume (mL)Purity (%)
SulfanilamideBack Titration250.50.1005 (CAT) / 0.1010 (Na₂S₂O₃)35.20 (Blank) / 15.80 (Sample)99.2
SulfamethoxazoleBack Titration300.20.1005 (CAT) / 0.1010 (Na₂S₂O₃)35.20 (Blank) / 12.50 (Sample)99.5

Application Note 3: Determination of Thiols (Mercaptans)

Principle: Thiols are oxidized by Chloramine-T to disulfides. The titration can be performed directly using a visual indicator or potentiometrically.

Experimental Protocols

Protocol 3.1: Direct Visual Titration

  • Reagent Preparation:

    • 0.1 N Chloramine-T Solution.

    • Starch Indicator Solution (1% w/v).

    • Potassium Iodide (KI): Solid.

  • Titration Procedure:

    • Dilute the thiol sample (1-5 mL) with 20-30 mL of distilled water in a titration flask.[3]

    • Add approximately 0.5 g of potassium iodide.[3]

    • Titrate with standard Chloramine-T solution, using 1 mL of starch solution as an indicator, added towards the end of the titration.[3]

Protocol 3.2: Potentiometric Titration

  • Apparatus: A potentiometer with a platinum indicator electrode and a calomel reference electrode.

  • Titration Procedure:

    • Place a known volume of the thiol solution (2-10 mL) in a 100 mL titration cell and dilute with 50 mL of water.[3]

    • Immerse the electrodes in the solution.

    • Titrate with the standard Chloramine-T solution, recording the potential after each addition of the titrant.

    • The endpoint is determined from the inflection point of the titration curve.

Data Presentation
AnalyteMethodSample Volume (mL)Titrant Concentration (N)Endpoint Volume (mL)Concentration (M)
CysteinePotentiometric Titration10.000.09958.550.0425
GlutathioneDirect Visual Titration10.000.099512.300.0612

Application Note 4: Determination of Metal Ions (Indirect Method)

Principle: Certain metal ions can be precipitated quantitatively using a suitable reagent, and the excess precipitating agent can be determined by titration with Chloramine-T. For example, zinc, cadmium, and mercury can be precipitated as their thiourea complexes. The excess thiourea is then back-titrated with Chloramine-T.

Experimental Protocol
  • Reagent Preparation:

    • Standard Metal Ion Solution.

    • Thiourea Solution (approx. 0.1 N).

    • 0.1 N Chloramine-T Solution.

    • Starch Indicator Solution (1% w/v).

    • Potassium Iodide (KI): Solid.

  • Titration Procedure:

    • To a known volume of the metal ion solution, add a known excess of the standard thiourea solution.

    • Allow the precipitation to complete.

    • Filter the precipitate and wash it with cold water.

    • Combine the filtrate and washings.

    • Determine the excess thiourea in the filtrate by adding potassium iodide and titrating with standard Chloramine-T solution using starch as an indicator.

Data Presentation
Metal IonMethodInitial Thiourea (mmol)Titrant Concentration (N)Titrant Volume (mL)Metal Ion Amount (mmol)
Zn²⁺Back Titration2.500.102012.801.19
Cd²⁺Back Titration2.500.102010.501.44

Signaling Pathways and Logical Relationships

The underlying chemical principle in these titrations is the redox reaction between Chloramine-T and the analyte. The following diagram illustrates the general reaction pathway.

reaction_pathway chloramine_t Chloramine-T (Oxidizing Agent) oxidized_analyte Oxidized Analyte chloramine_t->oxidized_analyte Oxidizes analyte Analyte (Reducing Agent) reduced_chloramine_t Reduced Chloramine-T (p-toluenesulfonamide) analyte->reduced_chloramine_t Reduces

Caption: Redox reaction between Chloramine-T and the analyte.

For back titrations, the logical relationship involves an intermediate step with a reagent that reacts with the excess titrant.

back_titration_logic cluster_reaction Initial Reaction cluster_titration Back Titration analyte Analyte reacted_cat Reacted Chloramine-T analyte->reacted_cat excess_cat Excess Chloramine-T excess_cat->reacted_cat unreacted_cat Unreacted Chloramine-T excess_cat->unreacted_cat iodine Liberated Iodine unreacted_cat->iodine Reacts with KI to liberate na2s2o3 Sodium Thiosulfate (Titrant) iodine->na2s2o3 Titrated with

Caption: Logical flow of a back titration using Chloramine-T.

References

Application Notes and Protocols for the Amination of C-H Bonds Using Chloramine-T Hydrate and a Copper Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step transformations. Among these, the amination of C-H bonds to form carbon-nitrogen (C-N) bonds is of significant interest due to the prevalence of nitrogen-containing compounds in pharmaceuticals, agrochemicals, and functional materials. This application note details a robust method for the amination of activated C-H bonds, such as those in benzylic and ethereal positions, utilizing Chloramine-T as the nitrogen source and a copper catalyst. This methodology provides a direct route to valuable N-tosylated amines, which can be further elaborated or deprotected to the corresponding primary or secondary amines.

Reaction Principle and Mechanism

The copper-catalyzed amination of C-H bonds with Chloramine-T is believed to proceed through the formation of a copper-nitrene intermediate. The reaction can follow two principal mechanistic pathways, often dictated by the substrate and reaction conditions: a concerted insertion or a stepwise radical process.[1]

Mechanism A: Concerted Nitrene Insertion

In this pathway, the copper catalyst reacts with Chloramine-T to form a copper-nitrene species. This electrophilic intermediate then directly inserts into the C-H bond in a single, concerted step. Mechanistic studies involving the amination of ethers are consistent with a concerted, albeit asynchronous, insertion of an electrophilic nitrenoid into the C-H bond as the rate-determining step.[2][3]

Mechanism B: Stepwise Radical Pathway

Alternatively, the copper-nitrene intermediate can act as a radical species, abstracting a hydrogen atom from the substrate to form a carbon-centered radical and a copper-amido species. Subsequent radical rebound between these two intermediates forms the final C-N bond. Evidence for this pathway has been observed in the amination of certain benzylic hydrocarbons.[1]

A simplified representation of the proposed catalytic cycle is depicted below:

Reaction_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Nitrene [Cu(I)=NTs] Intermediate Cu_I->Cu_Nitrene Oxidative Nitrene Transfer Chloramine_T Chloramine-T (TsN(Cl)Na) NaCl NaCl Chloramine_T->NaCl Byproduct Chloramine_T->Cu_Nitrene Cu_Nitrene->Cu_I C-H Insertion & Catalyst Regeneration Product Aminated Product (R-NHTs) Cu_Nitrene->Product Substrate_CH Substrate (R-H) Substrate_CH->Product Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Stir bar start->setup reagents Addition of Reagents: 1. Copper Catalyst 2. Solvent 3. Substrate 4. Chloramine-T setup->reagents reaction Reaction: - Heat to specified temperature - Stir for designated time - Monitor by TLC reagents->reaction workup Work-up: - Quench reaction - Liquid-liquid extraction - Wash organic layers reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

References

Application Notes and Protocols: Chloramine-T Hydrate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Chloramine-T hydrate as a versatile and efficient reagent in the synthesis of key pharmaceutical intermediates. The document includes summaries of quantitative data, detailed experimental protocols for significant reactions, and visualizations of reaction pathways and workflows.

Introduction to this compound in Pharmaceutical Synthesis

This compound, the sodium salt of N-chloro-p-toluenesulfonamide, is a valuable reagent in organic synthesis due to its roles as a mild oxidizing agent, a source of electrophilic chlorine, and a nitrene precursor.[1] Its water-solubility, stability, and cost-effectiveness make it an attractive choice for various transformations in the synthesis of complex molecules and pharmaceutical intermediates.[1] Key applications include the synthesis of heterocyclic compounds, vicinal amino alcohols, and aziridines, which are important structural motifs in many drug candidates.

Key Applications and Experimental Protocols

Synthesis of Heterocyclic Intermediates

This compound is widely employed in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in numerous pharmaceuticals.

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, and their derivatives are found in several marketed drugs.[2] this compound provides an environmentally friendly and efficient method for the regioselective chlorination of these scaffolds at the C-3 position.[2][3] This functionalization is crucial for further molecular elaborations in drug discovery.[2]

Quantitative Data Summary:

EntrySubstrateProductReaction Time (min)Yield (%)Reference
12-phenylimidazo[1,2-a]pyridine3-chloro-2-phenylimidazo[1,2-a]pyridine595[2]
28-methyl-2-phenylimidazo[1,2-a]pyridine3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine595[2]
32-(p-tolyl)imidazo[1,2-a]pyridine3-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine592[2]
42-(4-chlorophenyl)imidazo[1,2-a]pyridine3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine594[4]
52-(3-nitrophenyl)imidazo[1,2-a]pyridine3-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine576[2][4]
62-(thiophen-2-yl)imidazo[1,2-a]pyridine3-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine598[2][4]

Experimental Protocol: General Procedure for the Chlorination of Imidazo[1,2-a]pyridines [2]

  • Reactant Preparation: In a round-bottom flask, add the respective imidazo[1,2-a]pyridine derivative (0.5 mmol).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Reaction Conditions: Stir the mixture at room temperature under open-air conditions for 5 minutes. The reaction is performed neat (solvent-free).

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product is purified directly by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

Logical Workflow for Chlorination of Imidazo[1,2-a]pyridines:

G Workflow for C-3 Chlorination of Imidazo[1,2-a]pyridines cluster_start Reactant Preparation cluster_reagent Reagent Addition cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A Imidazo[1,2-a]pyridine Derivative (0.5 mmol) C Stir at Room Temperature (Neat, 5 min) A->C B This compound (1.0 equiv) B->C D Column Chromatography C->D E C-3 Chloro-imidazo[1,2-a]pyridine D->E

Caption: General workflow for the synthesis of C-3 chloro-imidazo[1,2-a]pyridines.

1,3,4-Oxadiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5][6] this compound serves as an efficient oxidizing agent for the oxidative cyclization of N-acylhydrazones to yield 2,5-disubstituted 1,3,4-oxadiazoles.[5][7]

Experimental Protocol: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles [5]

  • Starting Material Synthesis: Synthesize the required N-acylhydrazones by reacting isoniazid (INH) with various substituted aromatic aldehydes.

  • Oxidative Cyclization: To a solution of the N-acylhydrazone (0.01 mol) in ethanol, add this compound (0.01 mol).

  • Reaction Conditions: Reflux the reaction mixture for 3 hours.

  • Product Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.

Quantitative Data for 1,3,4-Oxadiazole Synthesis:

EntryAldehyde PrecursorProductYield (%)Reference
1Benzaldehyde2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole78[5]
24-Chlorobenzaldehyde2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole82[5]
34-Nitrobenzaldehyde2-(4-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole85[5]
44-Methoxybenzaldehyde2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole75[5]
Synthesis of Vicinal Amino Alcohols via Sharpless Aminohydroxylation

Vicinal amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and natural products.[8] The Sharpless aminohydroxylation is a powerful method for the stereoselective synthesis of these compounds from olefins, using Chloramine-T as a key nitrogen source in an osmium-catalyzed reaction.[8][9]

Reaction Pathway: Sharpless Aminohydroxylation

G Catalytic Cycle of Sharpless Aminohydroxylation OsO4 OsO4 ImidoOs [L]OsO3(NTs) OsO4->ImidoOs + TsNCINa - NaCl Cycloadduct Osmacycle Intermediate ImidoOs->Cycloadduct + Alkene [3+2] Cycloaddition Alkene Alkene (R1-CH=CH-R2) Cycloadduct->OsO4 Reoxidation + H2O AminoAlcohol Vicinal Amino Alcohol Cycloadduct->AminoAlcohol Hydrolysis Hydrolysis Hydrolysis Reoxidation Reoxidation ChloramineT Chloramine-T (TsNCINa)

Caption: Catalytic cycle of the Sharpless aminohydroxylation reaction.

Experimental Protocol: General Procedure for Sharpless Aminohydroxylation [8][9]

  • Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) in a suitable solvent system (e.g., t-butanol/water).

  • Reagent Addition: Add this compound (1.1 equivalents) and potassium osmate(VI) dihydrate (as catalyst) to the mixture.

  • Substrate Addition: Add the olefin (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding a suitable reducing agent, such as sodium sulfite.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Aziridination of Olefins

Aziridines are valuable synthetic intermediates that can be converted into a variety of other functional groups.[10][11] this compound can serve as a nitrogen source for the aziridination of olefins, often catalyzed by a transition metal.[12]

Quantitative Data for Manganese-Catalyzed Aziridination of Styrene: [12]

EntryStyrene:Chloramine-T RatioYield of N-tosyl-2-phenylaziridine (%)Reference
110:124[12]
23:149[12]
31:149[12]
41:256[12]
51:352[12]
61:453[12]

Experimental Protocol: Iodine-Catalyzed Aziridination of Olefins in Water [10]

  • Reaction Setup: To a mixture of the olefin (1 mmol) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in water, add this compound (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Work-up: After completion of the reaction, extract the mixture with an organic solvent.

  • Purification: Wash the organic layer with sodium thiosulfate solution to remove excess iodine, dry over an anhydrous salt, and concentrate to yield the aziridine product, which can be further purified by chromatography if necessary.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent. Work in a well-ventilated fume hood. In case of contact with acids, it can liberate toxic chlorine gas.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its applications in the construction of heterocyclic systems, vicinal amino alcohols, and aziridines highlight its importance in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Chloramine-T oxidation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Chloramine-T oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Chloramine-T as an oxidizing agent?

Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) functions as a mild oxidizing agent in both acidic and alkaline solutions.[1][2] Its primary role is to act as a source of electrophilic chlorine.[3] In aqueous solutions, Chloramine-T can generate several reactive species, including hypochlorous acid (HOCl), dichloramine-T (TsNCl₂), and the protonated form, TsNHCl.[1][4] These species are potent oxidizing and chlorinating agents that can react with a variety of functional groups.[5] For instance, they can oxidize amino acids like cysteine and methionine and are used for introducing chlorine into tyrosine residues in proteins.[5]

Q2: My Chloramine-T solution appears cloudy. Is it still usable?

Aqueous solutions of Chloramine-T can become turbid in the pH range of 5-8.[6] This is attributed to the partial disproportionation of the monochloramine-T to the less soluble dichloramine-T and p-toluenesulfonamide.[7] While the solution might still possess oxidizing capacity, the turbidity indicates a change in the concentration of the active species, which can lead to inconsistent results. It is generally recommended to use freshly prepared, clear solutions for optimal reproducibility.

Q3: How stable are Chloramine-T solutions?

The stability of aqueous Chloramine-T solutions is highly dependent on the pH and storage conditions. In strongly alkaline media, solutions are quite stable, even at elevated temperatures up to 60°C.[7] In acidic solutions (0.2-2 M sulfuric or perchloric acid), they are also stable at room temperature.[7] However, in hydrochloric acid solutions greater than 0.5M, there is a noticeable loss of titer due to the oxidation of chloride to chlorine.[7] For long-term storage, solid forms of Chloramine-T are recommended as aqueous solutions are not stable over the long term.[8] It is also advised to store solutions in amber-colored bottles to prevent photochemical deterioration.[1]

Troubleshooting Guide for Inconsistent Oxidation Results

Q4: I am observing variable reaction rates and yields. What are the most likely causes?

Inconsistent results in Chloramine-T oxidations can stem from several factors. The key parameters to investigate are:

  • pH of the reaction medium: The oxidation potential of the Chloramine-T redox couple is pH-dependent, decreasing as the pH increases.[1] The specific reactive species of Chloramine-T also vary with pH, which can significantly impact the reaction rate and mechanism.[9]

  • Concentration of Chloramine-T: While a higher concentration of the oxidizing agent might be expected to increase the reaction rate, excessively high concentrations can lead to undesirable side reactions, such as polymerization or further chlorination of the substrate, ultimately reducing the yield of the desired product.[10]

  • Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates.[11] However, elevated temperatures can also promote the degradation of Chloramine-T, especially in aqueous solutions above 70°C.[12]

  • Purity and Stability of Chloramine-T: Chloramine-T can degrade upon long-term exposure to the atmosphere.[13] It is crucial to use a high-purity reagent and to prepare solutions freshly before use.[1]

  • Substrate Quality: The purity of the substrate is also critical. Impurities can compete for the oxidizing agent, leading to lower yields and the formation of byproducts.

Q5: My substrate appears to be degrading during the reaction. How can I mitigate this?

Substrate degradation, particularly with sensitive molecules like peptides and proteins, is a common issue with Chloramine-T oxidations due to its strong oxidizing nature.[14][15] Here are some strategies to minimize degradation:

  • Optimize the Chloramine-T to Substrate Ratio: Use the minimum amount of Chloramine-T required to achieve the desired oxidation. A common starting point for protein radioiodination is a 10 µg of Chloramine-T per milligram of protein.[16]

  • Control the Reaction Time: The reaction should be allowed to proceed only for the time necessary to obtain a reasonable yield. Prolonged exposure to the oxidant increases the risk of degradation.[10]

  • Use a Quenching Agent: The reaction can be stopped at a specific time point by adding a reducing agent, such as sodium metabisulfite or sodium bisulfite, which neutralizes the excess Chloramine-T.[10][17]

  • Consider a Milder Oxidizing System: For extremely sensitive substrates, alternative, less harsh oxidizing agents or modified Chloramine-T methods can be employed. For instance, the in-situ formation of N-chlorosecondary amines by adding a secondary amine to the Chloramine-T solution can reduce oxidative damage.[14]

Q6: The reaction is very slow or not proceeding to completion. What adjustments can I make?

If the reaction is sluggish, consider the following adjustments:

  • Adjust the pH: The reaction rate can be highly sensitive to pH. For example, the oxidation of some antidepressant drugs is catalyzed by H+ ions.[1] A systematic variation of the reaction pH can help identify the optimal conditions.

  • Increase the Temperature: Carefully increasing the reaction temperature can enhance the rate. However, be mindful of the stability of both the Chloramine-T and your substrate at higher temperatures.[12]

  • Increase the Chloramine-T Concentration: A modest increase in the oxidant concentration may be necessary. However, this should be done cautiously to avoid the issues of substrate degradation mentioned previously.[10]

  • Check for Inhibitors: The presence of certain ions or molecules in the reaction mixture could be inhibiting the reaction. For example, the addition of p-toluenesulfonamide, a reduction product of Chloramine-T, can retard the reaction rate in some cases.[1]

Quantitative Data on Reaction Parameters

The following tables summarize the influence of key parameters on Chloramine-T oxidation reactions based on published literature.

Table 1: Effect of pH on the Oxidation Potential of Chloramine-T

pHOxidation Potential (V)
0.651.138
7.00.778
9.70.614
120.50

Data sourced from Campbell and Johnson (1978); Murthy and Rao (1952) as cited in[1].

Table 2: Influence of Temperature on Reaction Rate Constants

SubstrateTemperature (K)Rate Constant (s⁻¹)Reference
Balsalazide2936.66 x 10⁻⁴[18]
Balsalazide303-[18]
Lactic Acid303 - 328Varies[4]
Imipramine300Varies[1]

Note: Rate constants are highly dependent on specific reaction conditions such as substrate and reagent concentrations.

Experimental Protocols

Protocol 1: General Procedure for Chloramine-T Oxidation of a Small Organic Molecule

  • Reagent Preparation:

    • Prepare a fresh stock solution of Chloramine-T in the desired solvent (e.g., water, buffer). The concentration will depend on the specific reaction, but a common starting point is in the millimolar range.

    • Prepare a solution of the substrate in a compatible solvent.

    • Prepare a quenching solution, such as sodium metabisulfite, at a concentration sufficient to neutralize the excess Chloramine-T.

  • Reaction Setup:

    • In a suitable reaction vessel, add the substrate solution.

    • If required, adjust the pH of the substrate solution using an appropriate buffer or acid/base.

    • Bring the reaction vessel to the desired temperature using a water bath or other temperature control device.

  • Initiation and Monitoring:

    • Add the Chloramine-T solution to the reaction vessel with stirring.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Quenching and Work-up:

    • Once the reaction has reached the desired level of completion, add the quenching solution to stop the reaction.

    • Proceed with the appropriate work-up and purification procedure to isolate the oxidized product.

Protocol 2: Radioiodination of a Protein using the Chloramine-T Method

  • Reagent Preparation:

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7) at a concentration of 0.5-5 mg/mL.[16]

    • Prepare a fresh solution of Chloramine-T at a concentration of 500 µg/mL in 0.1 M phosphate buffer, pH 7.[16]

    • Prepare a fresh solution of sodium metabisulfite at 500 µg/mL in 0.1 M phosphate buffer, pH 7.[16]

    • Neutralize the radioiodine solution with 0.1 N HCl and dilute with 0.1 M phosphate buffer, pH 7, just before use.[16]

  • Reaction Procedure:

    • In a micro reaction vessel, combine the protein solution and the prepared radioiodine.

    • Initiate the radioiodination by adding the Chloramine-T solution. A common ratio is 10 µg of Chloramine-T per milligram of protein.[16]

    • Allow the reaction to proceed for a predetermined time, typically a few seconds to a few minutes.[10]

    • Stop the reaction by adding the sodium metabisulfite solution. The amount of quenching agent is typically the same as the amount of Chloramine-T used.[16]

  • Purification:

    • Separate the radiolabeled protein from unreacted iodine and other reagents using a suitable technique such as gel filtration or dialysis.

Visualizations

Troubleshooting_Workflow start Inconsistent Oxidation Results check_reagents Verify Reagent Quality and Concentration start->check_reagents check_pH Measure and Adjust Reaction pH check_reagents->check_pH Reagents OK low_yield Low Yield or Incomplete Reaction check_reagents->low_yield Impure/Degraded check_temp Verify Reaction Temperature check_pH->check_temp pH is Optimal check_pH->low_yield pH Suboptimal check_time Optimize Reaction Time check_temp->check_time Temp is Correct check_temp->low_yield Temp Too Low check_time->low_yield Time Too Short degradation Substrate Degradation Observed check_time->degradation Time Too Long adjust_oxidant Adjust Chloramine-T Concentration low_yield->adjust_oxidant degradation->adjust_oxidant adjust_quencher Use Quenching Agent degradation->adjust_quencher adjust_oxidant->degradation Conc. Too High end_success Consistent Results Achieved adjust_oxidant->end_success adjust_quencher->end_success Reaction_Parameter_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes ChloramineT [Chloramine-T] Yield Product Yield ChloramineT->Yield +/- Purity Product Purity ChloramineT->Purity - Rate Reaction Rate ChloramineT->Rate + Substrate [Substrate] Substrate->Yield + pH pH pH->Yield +/- pH->Rate +/- Temperature Temperature Temperature->Purity - Temperature->Rate + Time Reaction Time Time->Yield + Time->Purity -

References

Technical Support Center: Minimizing Protein Damage During Radioiodination with Chloramine-T

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize protein damage during radioiodination using the Chloramine-T method.

Frequently Asked Questions (FAQs)

Q1: Why is my protein losing its biological activity after radioiodination with Chloramine-T?

Loss of biological activity is a common issue and is primarily due to the harsh nature of the Chloramine-T reagent.[1][2][3] Chloramine-T is a strong oxidizing agent that can cause oxidative denaturation of the protein structure.[4] It can modify labile amino acid residues, particularly those essential for the protein's active site, leading to a loss of function.[1] Studies have shown that proteins labeled using this method can be structurally altered and may even be degraded at an abnormally rapid rate after endocytosis.[5][6]

Q2: What are the primary mechanisms by which Chloramine-T damages proteins?

Chloramine-T-induced damage occurs through two main pathways:

  • Oxidation: The primary cause of damage is oxidation. Chloramine-T generates hypochlorous acid (HOCl) in solution, a potent oxidizing agent that can irreversibly oxidize sensitive amino acid residues like cysteine (thiol groups) and methionine (thioether groups).[4][7][8][9] This can disrupt disulfide bonds and alter the protein's tertiary structure.

  • Chlorination: A potential side reaction is the direct chlorination of the protein, where a chlorine atom is incorporated into the structure.[10] This can also lead to a loss of biological activity and is more likely at higher concentrations of Chloramine-T.[4][11]

Q3: My labeling efficiency is low. Should I increase the Chloramine-T concentration or reaction time?

While increasing the amount of Chloramine-T or extending the reaction time might seem like a solution, it often leads to more significant protein damage.[4] It is crucial to use minimal quantities of Chloramine-T, treating it as the limiting reagent in the reaction.[1][12][13] A better approach is to optimize other reaction parameters first, such as pH and buffer composition. If efficiency remains low, a second, small addition of Chloramine-T can be considered, though this may still decrease the biological performance of some proteins.[12][13]

Q4: What is the optimal pH for the Chloramine-T reaction to minimize protein damage?

Chloramine-T is most effective for oxidizing iodide at a neutral pH of approximately 7.0.[4] For many standard proteins, a slightly alkaline pH of 7.5 is commonly used.[1] However, for proteins containing sensitive thioether groups (methionine), conducting the iodination at a pH above 7.5 can be beneficial. At higher pH, the desired iodination of tyrosine residues proceeds much more rapidly than the undesirable oxidation of sulfur-containing residues, resulting in a higher yield of active, iodinated protein with less oxidative damage.[8]

Q5: Are there gentler, alternative methods if my protein is too sensitive for Chloramine-T?

Yes, several milder alternatives are available for sensitive proteins:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril): This is a water-insoluble oxidizing agent coated on the reaction vessel wall. It provides a gentler oxidation process, causing minimal oxidative damage to proteins while achieving comparable labeling efficiencies.[4][14][15]

  • Iodobeads: These are polystyrene beads with immobilized Chloramine-T.[4] The solid-phase nature of the oxidant minimizes direct contact with the protein in solution, reducing damage and simplifying removal of the reagent after the reaction.[4][16]

  • Lactoperoxidase Method: This enzymatic method uses lactoperoxidase and a very small amount of hydrogen peroxide to catalyze the oxidation of iodide. It is a widely used gentle technique, especially for preparing tracers for radioimmunoassays.[1][17]

  • Bolton-Hunter Reagent: This is an indirect method that labels primary amino groups (e.g., on lysine residues) rather than tyrosine. The protein itself is never exposed to oxidizing or reducing agents, which is ideal for proteins lacking accessible tyrosines or those extremely sensitive to oxidation.[1][18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Radioiodide Incorporation 1. Omission or degradation of a key reagent (protein, oxidant, radioiodide).[1]2. Inadequate mixing during the reaction.[1]3. Incorrect pH of the reaction buffer.[1]4. Substandard or aged radioiodide solution.[1]5. Protein quality is poor or has no accessible tyrosine residues.1. Ensure all reagents are present and freshly prepared. Use a new batch of radioiodide if necessary.2. Gently mix the reaction vessel immediately after adding Chloramine-T.3. Verify the pH of the buffer is optimal (typically 7.0-7.5).[1][4]4. Consider an alternative labeling method like the Bolton-Hunter reagent if tyrosine residues are not available or are buried within the protein's structure.[1]
Significant Loss of Biological Activity 1. Excessive concentration of Chloramine-T causing oxidative damage.[1][2][4]2. Reaction time is too long, leading to over-exposure to the oxidant.[4]3. Iodination of tyrosine residues within the protein's active site.[1]4. Oxidation of other critical amino acids (e.g., methionine, cysteine).[7][8]1. Reduce the amount of Chloramine-T; use it as the limiting reagent.[12][13] A molar ratio of oxidant to protein of 8:1 has been found optimal in some systems.[19]2. Shorten the reaction time. For many proteins, the reaction is nearly instantaneous.[1]3. If tyrosine modification is the issue, try labeling histidine residues (favored at pH 8.0-8.5) or use the Bolton-Hunter method to label lysine residues.[1]4. For proteins with sensitive thioether groups, increase the pH to >7.5 to favor iodination over oxidation.[8]
Protein Aggregation Post-Labeling 1. Oxidative damage leading to unfolding and intermolecular cross-linking.2. High concentration of protein during the labeling reaction.1. Optimize the reaction by lowering the Chloramine-T concentration and reaction time.[1][4]2. Perform the reaction at a lower protein concentration.3. Ensure prompt purification after quenching the reaction to remove aggregates. Gel filtration is a common method.[1]
High Background Signal in Assays 1. Presence of damaged, aggregated, or multi-iodinated protein.[1]2. Incomplete removal of unreacted ("free") radioiodide.1. Improve the purification process. Standard gel filtration may not be sufficient. Consider additional steps like ion-exchange or reversed-phase HPLC to separate damaged species.[1]2. Use a desalting column (e.g., PD-10) to efficiently separate the labeled protein from free iodide and other small molecules.[16][20]

Data on Protein Damage and Labeling Efficiency

Quantitative data highlights the importance of choosing the correct labeling method and optimizing reaction conditions.

Table 1: Comparison of Labeling Methods and Impact on Protein Integrity

Protein Labeling Method Key Finding(s) Reference(s)
Bovine Serum Albumin (BSA) Chloramine-T (¹²⁵I) vs. Reductive Methylation (³H) After 3 hours of incubation, 95% of ¹²⁵I-labeled BSA was degraded compared to only 30% of ³H-labeled BSA, indicating abnormally rapid degradation of the Chloramine-T labeled protein. [5][6]
Vitellogenin Chloramine-T (¹²⁵I) vs. In-vivo labeling (³H) After 24 hours, degradation of ¹²⁵I-labeled vitellogenin was 15 times greater than that of the ³H-labeled version (60% vs. 4%). [5][6]
Mesenchymal Stem Cell (MSC) Exosomes Chloramine-T (¹³¹I) The radiolabeling yield was approximately 35%, but the harsh oxidative conditions impaired the functional integrity of the exosomes. [20]

| Various Biomolecules | Chloramine-T (¹²⁵I) | Using Chloramine-T as a limiting reagent resulted in minimally damaged tracers. A second addition of the oxidant increased labeling yield by a factor of 1.8 but significantly decreased biological performance for some molecules. |[12][13] |

Table 2: Key Parameters for Optimizing Chloramine-T Radioiodination

Parameter Recommended Value / Consideration Rationale Reference(s)
Chloramine-T Concentration Use the minimum amount necessary. Treat as the limiting reagent. Higher concentrations increase oxidative damage, polymerization, and potential chlorination by-products. [1][4][11]
Reaction Time 30-60 seconds for most proteins. Reactions are often instantaneous. Longer times increase exposure to the oxidant and risk of damage. [1][4]
pH 7.0 - 7.5 for general use. >7.5 for proteins with sensitive methionine/cysteine residues. Optimal for iodide oxidation. Higher pH can selectively accelerate tyrosine iodination over sulfur oxidation. [4][8]
Temperature Room temperature or 4°C. While higher temperatures can increase reaction rates for some molecules, they can also denature sensitive proteins. [12][15][21]
Quenching Agent Sodium metabisulfite, cysteine, or dilution. Immediately stops the oxidation reaction to prevent further protein damage. [1][16][21]

| Purification | Gel filtration (e.g., PD-10 column) followed by HPLC or ion exchange if necessary. | Crucial for removing free iodide, damaged protein, and aggregates, which can interfere with subsequent assays. |[1][20] |

Experimental Protocols

General Protocol for Radioiodination using Chloramine-T with Minimized Damage

This protocol is a starting point and should be optimized for each specific protein.

  • Preparation:

    • Prepare a fresh solution of Chloramine-T (e.g., 1-4 mg/mL in 0.05 M phosphate buffer, pH 7.4).[12][20]

    • Prepare a fresh quenching solution of sodium metabisulfite (e.g., 2 mg/mL in the same buffer).[21]

    • Equilibrate a desalting column (e.g., PD-10) with an appropriate buffer to remove non-specific binding sites.[20]

  • Reaction:

    • In a reaction vial (e.g., a 1.5 mL microcentrifuge tube), combine the protein solution (typically 5-100 µg) and the Na¹²⁵I solution.

    • Initiate the reaction by adding a small volume of the freshly diluted Chloramine-T solution (e.g., 10-20 µL). The molar ratio of protein to Chloramine-T should be optimized, starting low.

    • Gently mix and incubate at room temperature for 30-60 seconds.

  • Quenching:

    • Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution (e.g., 50-100 µL). Mix gently.

  • Purification:

    • Load the entire reaction mixture onto the pre-equilibrated desalting column.

    • Elute with buffer and collect fractions.

    • Measure the radioactivity in each fraction to identify the peak corresponding to the labeled protein, which will elute first, separated from the free iodide.

  • Quality Control:

    • Assess the radiochemical purity using methods like instant thin layer chromatography (iTLC) or trichloroacetic acid (TCA) precipitation.[12][20]

    • Evaluate the biological activity of the labeled protein using a relevant functional assay and compare it to an unlabeled control.

Visualizations

Diagram 1: Optimized Chloramine-T Radioiodination Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction (30-60s) cluster_purify 3. Purification & QC prep_protein Protein in Buffer (pH 7.4) prep_iodide Na¹²⁵I prep_cat Fresh Chloramine-T (Limiting Amount) prep_quench Quenching Solution (e.g., Metabisulfite) mix Combine Protein + Na¹²⁵I add_cat Add Chloramine-T & Mix Gently mix->add_cat Initiate quench Add Quenching Solution add_cat->quench Terminate purify Purify via Gel Filtration quench->purify qc Assess Purity (iTLC) & Activity purify->qc

Caption: A workflow for protein radioiodination using a damage-minimizing Chloramine-T protocol.

Diagram 2: Mechanisms of Chloramine-T Induced Protein Damage

G cluster_pathways Primary Damage Pathways cluster_effects Molecular Effects cat Chloramine-T (Strong Oxidant) oxidation Oxidation of Amino Acids cat->oxidation chlorination Chlorination (Side Reaction) cat->chlorination ox_residues Oxidized Cysteine & Methionine Residues oxidation->ox_residues cl_residues Chlorinated Residues chlorination->cl_residues conf_change Protein Misfolding & Conformational Change ox_residues->conf_change cl_residues->conf_change aggregation Aggregation conf_change->aggregation outcome Loss of Biological Activity / Function conf_change->outcome aggregation->outcome

Caption: How Chloramine-T can lead to protein damage through oxidation and chlorination pathways.

G start Start: Protein to be Labeled d1 Is protein highly sensitive to oxidation? start->d1 d2 Are accessible tyrosine residues present? d1->d2 No m_mild Use Milder Oxidant: Iodogen or Lactoperoxidase d1->m_mild Yes d3 Is ease of reagent removal critical? d2->d3 Yes m_bh Use Indirect Method: Bolton-Hunter Reagent d2->m_bh No m_cat Use Optimized Chloramine-T Method d3->m_cat No m_beads Use Iodobeads d3->m_beads Yes

References

Chloramine-T Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloramine-T. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during experiments with Chloramine-T.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving Chloramine-T?

The most common byproduct is p-toluenesulfonamide (TsNH₂). It is the reduced form of Chloramine-T and is generated as the active chlorine is transferred to the substrate.[1]

Q2: How does pH affect the stability and reactivity of Chloramine-T?

The pH of the reaction medium significantly influences the stability and the reactive species of Chloramine-T. In acidic solutions, it can disproportionate to form dichloramine-T (TsNCl₂) and p-toluenesulfonamide.[2] Aqueous solutions of Chloramine-T are typically slightly basic (pH 8.5).[3]

Q3: Can Chloramine-T be used for the oxidation of primary alcohols to carboxylic acids?

While Chloramine-T is a strong oxidizing agent, its use for the direct, high-yield oxidation of primary alcohols to carboxylic acids is not its primary application. The reaction often stops at the aldehyde stage, and over-oxidation to the carboxylic acid can be a side reaction.[4][5] For a more reliable conversion of primary alcohols to carboxylic acids, other reagents like pyridinium chlorochromate (PCC) with a co-oxidant are often preferred.[6]

Q4: What are the key safety precautions when working with Chloramine-T?

Chloramine-T is harmful if swallowed and is corrosive to the skin, eyes, and mucous membranes. It can release toxic chlorine gas when it reacts with acids. It is also a known sensitizer and can cause occupational asthma and flu-like symptoms.[3][7] Always handle Chloramine-T in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Presence of p-Toluenesulfonamide in the Final Product

The formation of p-toluenesulfonamide is inherent to most reactions with Chloramine-T. Its removal is often necessary for product purification.

SymptomPossible CauseSuggested Solution
White, crystalline solid impurity co-eluting with the product or precipitating upon concentration.Incomplete removal of the p-toluenesulfonamide byproduct.1. Alkaline Wash: Extract the reaction mixture with a dilute aqueous solution of sodium hydroxide (e.g., 1% NaOH) or a saturated sodium chloride solution containing 1% sodium hydroxide. p-Toluenesulfonamide is acidic and will be deprotonated to its water-soluble sodium salt.[8] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble p-toluenesulfonamide. 3. Chromatography: Column chromatography on silica gel can separate the product from p-toluenesulfonamide, although tailing of the sulfonamide can sometimes be an issue.
Issue 2: Formation of Dichloramine-T

Dichloramine-T can form from the disproportionation of Chloramine-T, especially under certain pH conditions, and can lead to different reactivity and side products.

SymptomPossible CauseSuggested Solution
Unexpected reaction products or a more vigorous reaction than anticipated.Formation of the more reactive dichloramine-T.1. pH Control: Maintain the reaction pH in the slightly basic range (pH > 8) to minimize the disproportionation of Chloramine-T. The formation of dichloramine-T is favored in neutral to slightly acidic conditions (pH 3-7). 2. Slow Addition: Add Chloramine-T to the reaction mixture slowly and in portions to maintain a low instantaneous concentration, which can disfavor the second-order disproportionation reaction.
Issue 3: Over-oxidation of Primary Alcohols

When oxidizing primary alcohols to aldehydes, over-oxidation to the corresponding carboxylic acid can be a significant side reaction.

SymptomPresence of a more polar byproduct, confirmed by TLC or LC-MS, corresponding to the carboxylic acid.Possible CauseSuggested Solution
Prolonged reaction time or excess Chloramine-T.1. Monitor the Reaction Closely: Use TLC or GC to monitor the disappearance of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent further oxidation. 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Chloramine-T. 3. Lower Temperature: Conduct the reaction at a lower temperature to decrease the rate of over-oxidation.
Presence of water in the reaction medium.While some water is often necessary for Chloramine-T's reactivity, excessive amounts can promote the formation of the hydrated aldehyde (gem-diol), which is more susceptible to oxidation. Use anhydrous solvents if the reaction permits.

Quantitative Data on Benzylic Alcohol Oxidation

The oxidation of primary benzylic alcohols to the corresponding aldehydes using Chloramine-T with an indium(III) triflate catalyst has been reported with the following yields, with no major perceptible byproducts mentioned, though untoward decomposition of the newly formed aldehydes is a possibility.[4]

SubstrateProductYield (%)
Benzyl alcoholBenzaldehyde70
4-Methylbenzyl alcohol4-Methylbenzaldehyde65
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde55
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde50
Issue 4: Side Reactions in the Sharpless Aminohydroxylation

The Sharpless aminohydroxylation uses Chloramine-T as a nitrogen source and can be subject to side reactions that lower the yield and enantioselectivity of the desired vicinal amino alcohol.

SymptomLower than expected enantioselectivity and the presence of a di-aminated byproduct.Possible CauseSuggested Solution
Formation of an osmium(VI) bis(azaglycolate) species from a second cycloaddition.1. Dilute Conditions: Conduct the reaction in a more dilute aqueous medium to favor the hydrolysis of the reoxidized metallacycle over a second cycloaddition.[9][10] 2. Ligand and Nitrogen Source Optimization: The choice of chiral ligand and N-haloamide can influence the regioselectivity and minimize side reactions.[10]

Experimental Protocols

Protocol 1: Removal of p-Toluenesulfonamide Byproduct

This protocol describes a general method for the removal of p-toluenesulfonamide from a reaction mixture after using Chloramine-T.

Materials:

  • Reaction mixture in an organic solvent (e.g., chloroform, ethyl acetate)

  • Saturated sodium chloride solution

  • 1 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Prepare a wash solution of saturated sodium chloride containing 1% sodium hydroxide.[8]

  • Add the alkaline wash solution to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash with the alkaline solution one or two more times.

  • Wash the organic layer with a saturated sodium chloride solution to remove any residual sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Minimizing Over-oxidation in the Oxidation of a Primary Benzylic Alcohol

This protocol provides a general procedure for the oxidation of a primary benzylic alcohol to the corresponding aldehyde, with measures to minimize over-oxidation to the carboxylic acid.

Materials:

  • Primary benzylic alcohol

  • Chloramine-T trihydrate

  • Indium(III) triflate (catalyst)[4]

  • Anhydrous acetonitrile (solvent)

  • TLC plates and appropriate eluent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the primary benzylic alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add indium(III) triflate (0.3 mmol).

  • Add Chloramine-T trihydrate (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC every 15-30 minutes.

  • Upon consumption of the starting alcohol, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

ChloramineT_Byproducts ChloramineT Chloramine-T (TsN(Na)Cl) Product Desired Product ChloramineT->Product Desired Reaction pTSA p-Toluenesulfonamide (TsNH2) ChloramineT->pTSA Reduction DCT Dichloramine-T (TsNCl2) ChloramineT->DCT Disproportionation (acidic/neutral pH) Substrate Substrate (e.g., Alcohol, Alkene) Substrate->Product OverOxidation Over-oxidation Product (e.g., Carboxylic Acid) Product->OverOxidation Side Reaction (e.g., with primary alcohols)

Caption: Common reaction pathways of Chloramine-T.

Sharpless_Aminohydroxylation_Side_Reaction cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway Alkene Alkene Azaglycolate Os(VI) Azaglycolate Alkene->Azaglycolate Cycloaddition OsImido Os(VIII)=NTs OsImido->Azaglycolate Azaglycolate->OsImido Re-oxidation (with Chloramine-T) AminoAlcohol Vicinal Amino Alcohol (Desired Product) Azaglycolate->AminoAlcohol Hydrolysis Azaglycolate2 Os(VI) Azaglycolate BisAzaglycolate Os(VI) Bis(azaglycolate) (Byproduct) Azaglycolate2->BisAzaglycolate Second Cycloaddition Alkene2 Alkene Alkene2->BisAzaglycolate

Caption: Sharpless aminohydroxylation side reaction.

References

Improving the stability of aqueous Chloramine-T solutions for analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous Chloramine-T solutions.

Troubleshooting Guides

Issue: Rapid Loss of Oxidative Power in Freshly Prepared Chloramine-T Solution

Question: I just prepared a fresh aqueous solution of Chloramine-T, but my assay results indicate a significant loss of oxidative capacity. What could be the cause?

Answer:

Several factors can contribute to the rapid degradation of Chloramine-T in aqueous solutions. Even freshly prepared standards can contain its primary degradation product, p-toluenesulfonamide (p-TSA), at concentrations of around 5% in clean glassware.[1][2] Here are the primary factors to investigate:

  • pH of the Solution: The stability of Chloramine-T is highly dependent on pH.

    • Alkaline Medium (pH > 9): Solutions are most stable in strongly alkaline conditions.[3][4][5]

    • Acidic Medium (pH 2.65-5.65): In this range, a small but reproducible loss of oxidative power occurs, with the maximum loss observed at pH 4.7.[3][4][5] This is attributed to the partial disproportionation of monochloramine-T into dichloramine-T and p-toluenesulfonamide.[3][4][5]

    • Strongly Acidic Medium (0.2-2 M H₂SO₄ or HClO₄): In the absence of chlorides, the solution is stable at 25-30°C.[3][4][5]

  • Presence of Halide Ions:

    • Chloride Ions: In hydrochloric acid solutions with a concentration greater than 0.5M, a loss in titre is observed, which increases with higher HCl concentrations.[3][4][5] This is due to the oxidation of chloride to chlorine.[3][4][5]

  • Temperature: Elevated temperatures accelerate the degradation of Chloramine-T. Aqueous solutions are stable at or below 60°C.[6] Decomposition occurs slowly at temperatures greater than about 70°C.[6]

  • Light Exposure: Direct sunlight can contribute to the degradation of Chloramine-T solutions.[6]

  • Presence of Reducing Agents or Ammonia Compounds: Compatibility with reducing agents and ammonia compounds must be tested on an individual basis as they can react with Chloramine-T.[6]

Issue: Inconsistent Results in Iodometric Titration

Question: My iodometric titrations using a Chloramine-T solution are giving inconsistent and non-reproducible results. What could be the problem?

Answer:

Inconsistent results in iodometric titrations with Chloramine-T can stem from both the stability of the Chloramine-T solution itself and the titration procedure.

  • Solution Instability: As detailed in the previous issue, the stability of your Chloramine-T solution is paramount. Ensure it is freshly prepared, stored correctly, and that the pH is appropriate for stability.

  • Titration Conditions:

    • Acidification: For the oxidation of iodide to free iodine, a sulfuric or acetic acid medium with a concentration of 1.0M is recommended.[5] Hydrochloric acid is less suitable.[5]

    • Order of Reagent Addition: The reverse titration, adding iodide to an acidified Chloramine-T solution, is not recommended as it can lead to significant negative errors.[5] The correct procedure is to add the Chloramine-T solution to the acidified iodide solution.

    • Reaction Time: Allow the reaction between Chloramine-T and potassium iodide to proceed in the dark for at least 10 minutes before titrating with sodium thiosulfate.[7]

Frequently Asked Questions (FAQs)

1. How should I prepare a standard aqueous solution of Chloramine-T?

To prepare a 1000 mg/L total chlorine stock solution, dissolve 4.00 g of Chloramine-T in a 1000-mL volumetric flask with water for analysis and make up to the mark.[8][9]

2. What is the recommended storage condition for aqueous Chloramine-T solutions?

When stored in a cool place, such as a refrigerator, stock and diluted investigational solutions remain stable for one day.[8][9] For longer-term storage, a 1% solution can be over 90% stable for many months if kept from direct sunlight and at moderate temperatures.[6]

3. What are the primary degradation products of Chloramine-T in water?

In aqueous solutions, Chloramine-T decomposes to yield hypochlorite and p-toluenesulfonamide (p-TSA).[10][11]

4. Can I use Chloramine-T solutions that have been stored for more than a day?

For quantitative analytical purposes, it is highly recommended to use freshly prepared solutions.[12] The stability of aqueous Chloramine-T is limited, and its concentration will decrease over time.[8][9][13]

5. What is the optimal pH for maintaining the stability of an aqueous Chloramine-T solution?

Aqueous Chloramine-T solutions are most stable in a strongly alkaline medium (pH > 9).[3][4][5]

Quantitative Data Summary

Table 1: Stability of Aqueous Chloramine-T Solutions under Various Conditions

ConditionStabilityReference
pH
Strongly AlkalineQuite stable, even up to 60°C[3][4][5]
pH 2.65-5.65Small, reproducible loss in oxidative titre (maximal at pH 4.7)[3][4][5]
0.2-2 M H₂SO₄ or HClO₄No loss in titre at 25-30°C[3][4][5]
> 0.5M HClLoss in titre, increases with HCl concentration[3][4][5]
Temperature
≤ 60°CStable[6]
> 70°CSlow decomposition[6]
Storage
Cool (refrigerator)Stable for one day[8][9]
Moderate temperature, no direct sunlight (1% solution)>90% stable for many months[6]

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 N Chloramine-T Solution

Objective: To prepare a standardized 0.1 N aqueous solution of Chloramine-T for titrimetric analysis.

Materials:

  • Chloramine-T trihydrate (ACS Reagent Grade)

  • Distilled or deionized water

  • Analytical balance

  • 1000 mL volumetric flask

  • Glass-stoppered storage bottle

Procedure:

  • Weigh accurately approximately 14.1 g of Chloramine-T trihydrate.

  • Transfer the weighed Chloramine-T to a 1000 mL volumetric flask.

  • Dissolve the solid in approximately 500 mL of distilled water.

  • Once fully dissolved, dilute the solution to the 1000 mL mark with distilled water.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Transfer the solution to a clean, glass-stoppered bottle for storage.

  • Store the solution in a cool, dark place, preferably a refrigerator.

  • Standardize the solution before use (see Protocol 2).

Protocol 2: Standardization of Chloramine-T Solution by Iodometric Titration

Objective: To determine the exact normality of the prepared Chloramine-T solution.

Materials:

  • Prepared Chloramine-T solution (from Protocol 1)

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • 250 mL glass-stoppered Erlenmeyer flasks

  • Burette

  • Pipette

Procedure:

  • Accurately pipette 25.00 mL of the Chloramine-T solution into a 250 mL glass-stoppered Erlenmeyer flask.

  • Add 100 mL of distilled water.

  • Add 2 g of potassium iodide and 5 mL of glacial acetic acid to the flask.

  • Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 10 minutes.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times to ensure reproducibility.

  • Calculate the normality of the Chloramine-T solution using the formula: N_CT = (V_thio * N_thio) / V_CT Where:

    • N_CT = Normality of Chloramine-T solution

    • V_thio = Volume of sodium thiosulfate solution used (in mL)

    • N_thio = Normality of sodium thiosulfate solution

    • V_CT = Volume of Chloramine-T solution used (in mL)

Visualizations

ChloramineT_Degradation_Pathway cluster_conditions Influencing Factors cluster_pathway Degradation Pathway Light Light ChloramineT Chloramine-T (C₇H₇ClNO₂SNa) Light->ChloramineT Heat Heat Heat->ChloramineT Acid_pH Acidic pH (2.65-5.65) Acid_pH->ChloramineT Hypochlorite Hypochlorite (OCl⁻) ChloramineT->Hypochlorite Hydrolysis pTSA p-Toluenesulfonamide (p-TSA) ChloramineT->pTSA Hydrolysis ChloramineT->pTSA Disproportionation DichloramineT Dichloramine-T ChloramineT->DichloramineT Disproportionation Experimental_Workflow cluster_prep Solution Preparation cluster_std Standardization cluster_analysis Analysis Weigh 1. Weigh Chloramine-T Dissolve 2. Dissolve in Water Weigh->Dissolve Dilute 3. Dilute to Volume Dissolve->Dilute Store 4. Store Appropriately (Cool, Dark) Dilute->Store Pipette 5. Pipette Chloramine-T Solution Store->Pipette Add_Reagents 6. Add KI and Acetic Acid Pipette->Add_Reagents React 7. React in Dark (10 min) Add_Reagents->React Titrate 8. Titrate with Na₂S₂O₃ React->Titrate Endpoint 9. Detect Endpoint (Starch) Titrate->Endpoint Calculate 10. Calculate Normality Endpoint->Calculate Use_Solution 11. Use Standardized Solution for Experiments Calculate->Use_Solution

References

Technical Support Center: Chloramine-T Germicidal Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the germicidal efficiency of Chloramine-T. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Chloramine-T's germicidal action?

A1: Chloramine-T's germicidal activity stems from its ability to release hypochlorous acid (HOCl) when dissolved in water.[1] HOCl is a potent oxidizing agent that disrupts essential microbial cellular components. The primary mechanism involves the oxidation of sulfhydryl groups in enzymes and proteins, leading to the inhibition of critical metabolic pathways and ultimately, cell death. Additionally, Chloramine-T can induce damage to nucleic acids and lipids, further compromising microbial viability.

Q2: How does pH influence the effectiveness of Chloramine-T?

A2: The pH of the Chloramine-T solution is a critical factor governing its germicidal efficiency. The disinfecting power is highest in acidic to neutral conditions (pH 6-7). This is because the equilibrium between dichloramine-T and hypochlorous acid, the more potent biocidal agents, is favored at lower pH. As the pH becomes more alkaline (above 8), the less effective monochloramine-T species predominates, leading to a significant decrease in germicidal activity.

Q3: What is the expected shelf-life of a prepared Chloramine-T solution?

A3: Aqueous solutions of Chloramine-T are most stable in strongly alkaline conditions. In acidic or neutral solutions, which are optimal for disinfection, the stability decreases. For instance, a 1% solution can be over 90% stable for several months if protected from direct sunlight and kept at moderate temperatures. However, for experimental consistency, it is always recommended to use freshly prepared solutions.

Q4: Can Chloramine-T be used to inactivate viruses and bacterial spores?

A4: Yes, Chloramine-T exhibits broad-spectrum antimicrobial activity, which includes virucidal and sporicidal effects. However, the conditions required for inactivating viruses and, particularly, bacterial spores are more rigorous than those for vegetative bacteria. Higher concentrations and longer contact times are generally necessary. Enveloped viruses are more susceptible to inactivation by Chloramine-T than non-enveloped viruses. The sporicidal activity is also influenced by factors such as pH and temperature.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected germicidal activity in my experiments.

  • Question: Why am I observing variable results in my disinfection assays with Chloramine-T?

    • Answer: Several factors could be contributing to this variability.

      • pH Fluctuation: Have you measured and buffered the pH of your Chloramine-T solution? A slight shift towards alkaline pH can significantly reduce its efficacy. Ensure your solution is maintained at the optimal pH range (typically 6-7) for your target microorganism.

      • Solution Age: Are you using a freshly prepared solution for each experiment? Chloramine-T solutions can lose potency over time, especially when exposed to light and heat.

      • Organic Load: Is your experimental system free of interfering organic matter? The presence of proteins, serum, or other organic materials can neutralize the active chlorine, reducing the effective concentration of Chloramine-T.[2] Consider a pre-cleaning step to remove organic soil before disinfection.

      • Water Quality: The presence of certain ions or impurities in the water used to prepare your solution can affect its stability and efficacy. Using purified, deionized water is recommended.

Issue 2: The presence of organic matter seems to be inhibiting disinfection.

  • Question: How can I mitigate the impact of organic matter on Chloramine-T's efficiency?

    • Answer: Organic matter presents a significant challenge as it reacts with and consumes the available chlorine.

      • Increase Concentration: You may need to increase the initial concentration of Chloramine-T to compensate for the amount that will be neutralized by the organic load.

      • Pre-Cleaning Step: If applicable to your experimental setup, thoroughly clean the surfaces or instruments to remove as much organic debris as possible before applying the Chloramine-T solution.

      • Extend Contact Time: A longer exposure time may be necessary to achieve the desired level of disinfection in the presence of organic material.

Issue 3: Difficulty in achieving sporicidal or virucidal activity.

  • Question: I am not observing effective inactivation of bacterial spores or certain viruses. What should I adjust?

    • Answer: Spores and non-enveloped viruses are notoriously resistant to disinfectants.

      • Optimize Conditions: Ensure you are using a higher concentration of Chloramine-T and a significantly longer contact time compared to what is used for vegetative bacteria.

      • Adjust pH: A slightly acidic pH (around 6) can enhance sporicidal and virucidal activity.

      • Increase Temperature: Elevating the temperature of the disinfection process can increase the rate of inactivation, but be mindful of the stability of Chloramine-T at higher temperatures.

      • Consider Adjuncts: For highly resistant organisms, combination treatments or alternative disinfectants may be necessary.

Data Presentation

Table 1: Effect of Concentration and Contact Time on the Bactericidal Efficacy of Chloramine-T against various microorganisms.

MicroorganismConcentration (ppm)Contact Time (minutes)Log ReductionReference
Staphylococcus aureus2005 - 20>3[1]
Methicillin-resistant S. aureus2005 - 20>3[1]
Vancomycin-resistant E. faecalis2005 - 20>3[1]
Escherichia coli2005>2[1]
Pseudomonas aeruginosa40020<1[1]
Candida albicans~780 (2.77 mmol/L)60>2[3]

Table 2: Influence of pH on the Germicidal Efficiency of Chloramine-T.

pHRelative EfficiencyPredominant Active SpeciesReference
6.0HighDichloramine-T / HOCl[4]
7.0Moderate-HighDichloramine-T / Monochloramine-T[4]
8.7LowMonochloramine-T[4]

Table 3: Impact of Temperature on the Inactivation Rate of Nitrosomonas europaea by Monochloramine.

Temperature (°C)Inactivation Rate Constant (k) (L·mg⁻¹·min⁻¹)Reference
80.003[4]
260.006[4]
350.011[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Dilution Method

  • Preparation of Chloramine-T Stock Solution: Prepare a concentrated stock solution of Chloramine-T in sterile deionized water. Ensure complete dissolution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Chloramine-T stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of Chloramine-T. Include a positive control (broth with inoculum, no disinfectant) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of Chloramine-T that completely inhibits visible growth of the microorganism.

Protocol 2: Quantitative Suspension Test for Bactericidal Activity

  • Preparation of Test Suspension: Prepare a suspension of the test microorganism in a suitable diluent to a known cell density (e.g., 1.5 x 10^8 CFU/mL).

  • Disinfectant Solution: Prepare the desired concentration of Chloramine-T solution in sterile deionized water, adjusting the pH to the desired level with a suitable buffer.

  • Exposure: At time zero, add a specific volume of the bacterial suspension to a known volume of the Chloramine-T solution to achieve the final desired disinfectant concentration. Mix thoroughly.

  • Sampling and Neutralization: At predetermined contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the mixture and immediately transfer it to a neutralizer solution (e.g., sodium thiosulfate) to stop the disinfectant's action.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates under optimal conditions and count the number of surviving colonies (CFU/mL).

  • Calculation: Calculate the log reduction in viable cells for each contact time compared to the initial inoculum count.

Mandatory Visualizations

G cluster_factors Influencing Factors cluster_efficiency Germicidal Efficiency Concentration Concentration Efficiency Germicidal Efficiency Concentration->Efficiency + ContactTime Contact Time ContactTime->Efficiency + pH pH pH->Efficiency Optimal at 6-7 Temperature Temperature Temperature->Efficiency + (within limits) OrganicMatter Organic Matter OrganicMatter->Efficiency -

Caption: Factors influencing Chloramine-T's germicidal efficiency.

G cluster_workflow Quantitative Suspension Test Workflow A Prepare Bacterial Suspension C Mix Suspension and Disinfectant A->C B Prepare Chloramine-T Solution B->C D Sample at Timed Intervals C->D E Neutralize Disinfectant D->E F Plate Serial Dilutions E->F G Incubate and Count Colonies F->G H Calculate Log Reduction G->H

Caption: Experimental workflow for a quantitative suspension test.

References

Technical Support Center: Quenching Excess Chloramine-T

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the quenching of excess Chloramine-T in reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. Why is it necessary to quench excess Chloramine-T in my reaction?

Chloramine-T is a strong oxidizing agent commonly used to facilitate reactions like radioiodination of proteins and peptides.[1][2] However, prolonged exposure to excess Chloramine-T can lead to undesirable side reactions, such as the oxidation of sensitive amino acid residues (e.g., methionine and cysteine), potentially damaging the structural integrity and biological activity of your molecule of interest.[3] Quenching the reaction stops the oxidative process, preserving the integrity of the labeled product.[4]

2. What are the most common quenching agents for Chloramine-T?

Several reducing agents can be used to neutralize excess Chloramine-T. The most commonly used quenchers in laboratory settings are:

  • Sodium Metabisulfite (SMBS) [5][6][7]

  • Sodium Thiosulfate [8][9]

  • Ascorbic Acid (Vitamin C) [8][10][11][12]

Other less common methods include the use of N-acetylcysteine (NAC) and glutathione (GSH).[10]

3. How do I choose the right quenching agent for my experiment?

The choice of quenching agent depends on several factors, including the nature of your reactants and products, the reaction conditions (e.g., pH), and the requirements of your downstream applications.

Quenching AgentKey ConsiderationsPotential Issues
Sodium Metabisulfite Widely used in radioiodination protocols.[5][7] Acts as a strong reducing agent.Can lower the pH of the reaction mixture. May interfere with certain downstream assays.
Sodium Thiosulfate Effective at neutralizing both chlorine and chloramines.[8][13] Inexpensive and readily available.Can release ammonia when reacting with chloramines, which might be a concern depending on the experimental system.[14]
Ascorbic Acid A mild reducing agent that is less likely to damage sensitive molecules.[10][11] It rapidly neutralizes chlorine and chloramines.[10][12]Can significantly lower the pH of the solution.[8] May interfere with certain analytical techniques for disinfection by-products.[10]

4. Can the quenching agent affect the stability of my final product?

Yes, the choice of quenching agent can impact the stability of your product. For instance, some quenching agents or their byproducts might interfere with subsequent analytical steps or affect the long-term stability of the purified compound.[10][15] It is crucial to select a quenching agent that is compatible with your downstream applications. For example, sulfur-based quenching agents might not be suitable if you are analyzing for haloacetonitriles.[15] Ascorbic acid is often recommended for the analysis of most organic disinfection by-products.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of desired product after quenching. The quenching agent was added too soon, terminating the primary reaction prematurely.Optimize the reaction time before adding the quenching agent. Perform time-course experiments to determine the optimal reaction duration.
The quenching agent or its byproducts are degrading the product.Consider a milder quenching agent. For example, if using sodium metabisulfite, try ascorbic acid. Also, ensure the final pH of the solution is compatible with your product's stability.
Interference in downstream analysis (e.g., HPLC, Mass Spectrometry). The quenching agent or its byproducts are co-eluting with your product or interfering with detection.Select a quenching agent with minimal interference in your analytical method. It may be necessary to perform a purification step (e.g., dialysis, size-exclusion chromatography) after quenching to remove the quenching agent and its byproducts.
Unexpected change in pH of the reaction mixture after quenching. Some quenching agents, like ascorbic acid and sodium metabisulfite, can alter the pH of the solution.[8]Buffer the reaction mixture adequately to resist pH changes. Alternatively, adjust the pH back to the desired range after quenching.

Experimental Protocols

Protocol 1: Quenching Chloramine-T with Sodium Metabisulfite in a Radioiodination Reaction

This protocol is a general guideline for quenching a typical protein radioiodination reaction.

  • Prepare a fresh solution of sodium metabisulfite. Dissolve sodium metabisulfite in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-2 mg/mL. The amount of sodium metabisulfite added should ideally be in a 2:1 molar ratio to the Chloramine-T used to ensure complete neutralization.[6]

  • Perform the radioiodination reaction. Incubate your protein with Na125I and Chloramine-T for the desired time (typically 30-60 seconds) at room temperature.[7]

  • Quench the reaction. Add a sufficient volume of the sodium metabisulfite solution to the reaction tube to neutralize the excess Chloramine-T. Gently mix the contents.

  • Incubate. Allow the quenching reaction to proceed for 5 minutes at room temperature.[7]

  • Purify the labeled protein. Proceed immediately with your purification protocol (e.g., gel filtration or dialysis) to separate the radiolabeled protein from unreacted iodine, quenching agent, and byproducts.

Workflow for Chloramine-T Quenching

G cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_purification Purification Step A Reaction Mixture (Analyte + Chloramine-T) B Add Quenching Agent (e.g., Sodium Metabisulfite) A->B Stop Reaction C Incubate B->C Allow Quenching D Purify Product (e.g., Chromatography) C->D Remove Impurities E Final Product D->E

Caption: A general workflow for quenching a Chloramine-T reaction.

Signaling Pathway of Chloramine-T Oxidation and Quenching

The following diagram illustrates the chemical principle of Chloramine-T oxidation and its subsequent quenching by a reducing agent.

G cluster_oxidation Oxidation cluster_quenching Quenching ChloramineT Chloramine-T OxidizedSubstrate Oxidized Substrate ChloramineT->OxidizedSubstrate Oxidizes InactiveChloramineT Inactive Products ChloramineT->InactiveChloramineT Reduces Substrate Substrate (e.g., Protein) Substrate->OxidizedSubstrate QuenchingAgent Reducing Agent (e.g., Sodium Thiosulfate) QuenchingAgent->InactiveChloramineT

Caption: Chemical relationship in Chloramine-T oxidation and quenching.

References

Validation & Comparative

Chloramine-T as a Model for Inducing Oxidative Stress In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Validated Tool for Oxidative Stress Research with Distinct Advantages

For researchers, scientists, and drug development professionals investigating the complex interplay of oxidative stress in cellular physiology and pathology, selecting the appropriate in vitro model is paramount. Chloramine-T, a stable, water-soluble N-chloro-p-toluenesulfonamide, has emerged as a reliable and reproducible agent for inducing oxidative stress. Its mechanism of action, primarily through the slow and sustained release of hypochlorous acid (HOCl), offers a distinct profile compared to other commonly used models such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BHP). This guide provides a comprehensive comparison of Chloramine-T with these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable model for specific research needs.

Mechanism of Action: A Tale of Three Oxidants

The primary mechanism by which Chloramine-T induces oxidative stress is through the hydrolysis of its N-Cl bond in aqueous solution, leading to the formation of hypochlorous acid. HOCl is a potent oxidizing agent that can readily react with a wide range of biological molecules, including amino acids (particularly cysteine and methionine), lipids, and nucleic acids, thereby disrupting their structure and function.

In contrast, hydrogen peroxide, a common reactive oxygen species (ROS), is relatively stable but can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of transition metals like iron. t-BHP, an organic peroxide, is metabolized by cytochrome P450 to generate peroxyl and alkoxyl radicals, which are potent initiators of lipid peroxidation.

Comparative Performance: Chloramine-T vs. H₂O₂ and t-BHP

The choice of an oxidative stress inducer significantly impacts experimental outcomes. The following tables summarize the comparative effects of Chloramine-T, H₂O₂, and t-BHP on key cellular parameters.

Table 1: Comparison of Effects on Cell Viability

InducerTypical Concentration RangeIC₅₀ (Cell Line Dependent)Notes
Chloramine-T 50 µM - 1 mMVaries; e.g., ~300 µM in human fibroblasts after 3-5 min exposure[1]Cytotoxicity is dependent on both concentration and exposure time.
**Hydrogen Peroxide (H₂O₂) **50 µM - 1 mMVaries; e.g., 30 µM in C6 glioma cells after 24h[2]Highly dependent on cell type and catalase activity.
tert-Butyl Hydroperoxide (t-BHP) 50 µM - 500 µMVaries; e.g., ~400 µM in fibroblasts after 4h[3]Potent inducer of lipid peroxidation-mediated cell death.

Table 2: Comparison of Effects on Cellular Redox State and Antioxidant Enzymes

ParameterChloramine-THydrogen Peroxide (H₂O₂)tert-Butyl Hydroperoxide (t-BHP)
GSH/GSSG Ratio Decreases GSH, Increases GSSG[4]Can decrease GSH, but effect varies with cell type and catalase activitySignificantly decreases GSH[5]
Lipid Peroxidation (MDA levels) Increases lipid peroxidation[4]Can increase lipid peroxidationPotent inducer of lipid peroxidation[6]
Superoxide Dismutase (SOD) Activity Can increase or decrease depending on concentration and duration[4]Variable effects reportedCan lead to an initial increase followed by a decrease
Catalase (CAT) Activity Can increase activity[4]Can be overwhelmed, leading to decreased effective activityCan increase activity as a compensatory response
Glutathione Peroxidase (GPx) Activity Can increase activity[4]Variable effectsCan increase activity

Signaling Pathway Modulation: A Differential Response

The induction of oxidative stress by these agents triggers distinct signaling cascades within the cell, primarily involving the Nrf2, MAPK, and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Studies have shown that taurine chloramine, a derivative of Chloramine-T, is a potent activator of the Nrf2 pathway[7][8][9].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (Chloramine-T, H₂O₂, t-BHP) Oxidative_Stress->Keap1 Oxidation of Cysteine Residues Maf Maf Nrf2_n->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: Nrf2 Signaling Pathway Activation by Oxidative Stress.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a well-known activator of these pathways.

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway Oxidative_Stress Oxidative Stress (Chloramine-T, H₂O₂, t-BHP) Raf Raf Oxidative_Stress->Raf ASK1_MEKK ASK1_MEKK Oxidative_Stress->ASK1_MEKK ASK1_TAK1 ASK1_TAK1 Oxidative_Stress->ASK1_TAK1 MEK1_2 MEK1_2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1_2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors_ERK Transcription Factors (e.g., Elk-1) ERK1_2->Transcription_Factors_ERK Activates MKK4_7 MKK4_7 ASK1_MEKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Transcription_Factors_JNK Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors_JNK Activates MKK3_6 MKK3_6 ASK1_TAK1->MKK3_6 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Transcription_Factors_p38 Transcription Factors (e.g., ATF2) p38->Transcription_Factors_p38 Activates

Figure 2: MAPK Signaling Pathway Activation by Oxidative Stress.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. While some oxidants can activate NF-κB, studies have shown that chloramines, including those derived from Chloramine-T, can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα[10]. This inhibitory effect is a key differentiator from other oxidative stress inducers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Binding Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation ChloramineT Chloramine-T ChloramineT->IkB Inhibits Degradation DNA κB DNA sites NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Figure 3: Inhibition of NF-κB Signaling by Chloramine-T.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following sections provide standardized protocols for inducing oxidative stress using Chloramine-T, H₂O₂, and t-BHP in a generic mammalian cell line. Researchers should optimize these protocols for their specific cell type and experimental goals.

General Cell Culture and Reagents
  • Cell Line: Adherent mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Chloramine-T hydrate (Sigma-Aldrich)

    • Hydrogen peroxide (30% solution, Sigma-Aldrich)

    • tert-Butyl hydroperoxide (70% solution in water, Sigma-Aldrich)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell viability assay (e.g., MTT, PrestoBlue)

    • ROS detection reagent (e.g., DCFDA, CellROX)

Experimental Workflow for Oxidative Stress Induction

Experimental_Workflow start Seed cells in appropriate culture plates culture Culture cells to desired confluency (e.g., 70-80%) start->culture prepare Prepare fresh stock solutions of inducers (Chloramine-T, H₂O₂, t-BHP) culture->prepare treat Treat cells with varying concentrations of inducers for a defined incubation period prepare->treat wash Wash cells with PBS to remove the inducer treat->wash assay Perform downstream assays: - Cell Viability (MTT) - ROS Measurement (DCFDA) - Protein/RNA extraction for pathway analysis wash->assay end Analyze Data assay->end

Figure 4: General Experimental Workflow for Inducing Oxidative Stress.
Protocol 1: Induction of Oxidative Stress with Chloramine-T

  • Preparation of Chloramine-T Stock Solution: Prepare a 100 mM stock solution of Chloramine-T in sterile water. Further dilute in culture medium to the desired final concentrations (e.g., 50, 100, 200, 500 µM).

  • Cell Treatment: Replace the culture medium with the medium containing the desired concentrations of Chloramine-T.

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes to 4 hours), depending on the experimental endpoint.

  • Downstream Analysis: Proceed with cell viability assays, ROS detection, or other molecular analyses.

Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
  • Preparation of H₂O₂ Working Solution: Dilute the 30% H₂O₂ stock solution in sterile PBS to a 100 mM intermediate stock. Further dilute in serum-free medium to the desired final concentrations (e.g., 50, 100, 200, 500 µM). It is crucial to use freshly prepared dilutions.

  • Cell Treatment: Wash the cells once with PBS and then add the serum-free medium containing H₂O₂.

  • Incubation: Incubate for a relatively short duration (e.g., 30 minutes to 2 hours) due to the rapid degradation of H₂O₂ by cellular catalases[11][12].

  • Medium Replacement: After incubation, remove the H₂O₂-containing medium and replace it with complete culture medium.

  • Downstream Analysis: Allow cells to recover for a period (e.g., 4 to 24 hours) before performing downstream assays.

Protocol 3: Induction of Oxidative Stress with tert-Butyl Hydroperoxide (t-BHP)
  • Preparation of t-BHP Working Solution: Prepare a 100 mM stock solution of t-BHP in sterile water. Further dilute in culture medium to the desired final concentrations (e.g., 50, 100, 200, 500 µM).

  • Cell Treatment: Replace the culture medium with the medium containing the desired concentrations of t-BHP.

  • Incubation: Incubate the cells for a period of 2 to 24 hours, depending on the desired level of oxidative damage.

  • Downstream Analysis: Proceed with cell viability assays, lipid peroxidation assays, or other relevant analyses.

Conclusion: Selecting the Right Tool for the Job

Chloramine-T presents a valuable and validated model for inducing oxidative stress in vitro. Its sustained release of HOCl provides a more controlled and prolonged oxidative challenge compared to the rapid and often overwhelming effects of H₂O₂. Furthermore, its distinct inhibitory effect on the NF-κB pathway makes it a unique tool for dissecting the roles of different signaling cascades in the cellular response to oxidative stress.

While H₂O₂ and t-BHP remain important models, particularly for studying acute oxidative insults and lipid peroxidation, respectively, the nuanced and reproducible effects of Chloramine-T make it an excellent choice for a wide range of studies, from investigating the fundamental mechanisms of oxidative damage to screening for novel antioxidant and cytoprotective compounds. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and design robust and meaningful experiments in the field of oxidative stress research.

References

A Head-to-Head Comparison: Chloramine-T vs. Iodogen for Protein Radioiodination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate method for labeling proteins with radioiodine is a critical step that can significantly impact the outcome of immunoassays, receptor binding studies, and in vivo imaging. This guide provides an objective comparison of two commonly used oxidizing agents for this purpose: Chloramine-T and Iodogen. We will delve into their performance, supported by experimental data, and provide detailed protocols to assist in making an informed decision for your specific application.

The introduction of a radioactive iodine isotope, most commonly 125I or 131I, into a protein backbone is a widely used technique to enable sensitive detection and quantification.[1][2] The process typically involves the oxidation of radioiodide (I⁻) to a more reactive electrophilic species (I⁺) that can then substitute onto tyrosine or, to a lesser extent, histidine residues on the protein.[2][3] The choice of oxidizing agent is paramount, as it influences not only the efficiency of the labeling reaction but also the integrity and biological activity of the protein.

Chloramine-T, a strong oxidizing agent, and Iodogen, a milder, solid-phase reagent, are two of the most prevalent methods for achieving this.[1][3][4] While both can yield high radiochemical purity, they differ significantly in their reaction conditions and potential for inducing protein damage.[1][4][5]

Performance Comparison: Efficiency, Protein Integrity, and Ease of Use

A comparative analysis of Chloramine-T and Iodogen reveals distinct advantages and disadvantages for each method. While both are effective, the optimal choice depends on the sensitivity of the protein to oxidation and the desired specific activity.

FeatureChloramine-TIodogen
Reaction Speed Fast (typically 30-60 seconds)[4][6]Slower (typically 1-15 minutes)[7][8]
Oxidizing Strength Strong[1][4]Mild[1][3]
Potential for Protein Damage Higher risk of oxidative damage to sensitive amino acids[1][5][9]Lower risk due to milder conditions and solid-phase nature[1][3]
Reaction Termination Requires a reducing agent (e.g., sodium metabisulfite)[1][6]Simple removal of the protein solution from the Iodogen-coated tube[1][7]
Ease of Use Requires careful timing and addition of quenching solutionSimpler procedure with less hands-on time during the reaction
Typical Radiochemical Yield High (>95% achievable)[4][10]High (>95% achievable)[4][10]

A study comparing the radiolabeling of β-CIT with 131I using both methods demonstrated that both can achieve high radiochemical yields (>95%) and stability for up to 72 hours.[4][10] However, the study also highlighted the advantage of Chloramine-T's briefer reaction time and solubility in aqueous medium.[4][10] Conversely, for sensitive proteins, the milder, solid-phase nature of Iodogen is often preferred to preserve biological activity.[1][3] The insoluble nature of Iodogen means the protein in solution does not come into direct contact with the bulk of the oxidizing agent, minimizing exposure to harsh conditions.[1][7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and successful radioiodination. Below are representative protocols for both the Chloramine-T and Iodogen methods.

Chloramine-T Method Protocol

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Protein to be labeled

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Na125I

  • Chloramine-T solution (e.g., 0.4 mg/mL in water, freshly prepared)[6]

  • Sodium Metabisulfite solution (e.g., 0.6 mg/mL in water, freshly prepared)[6]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • In a suitable reaction vessel (e.g., a polypropylene microcentrifuge tube), combine the protein and 0.5 M sodium phosphate buffer.

  • Add Na125I to the protein solution.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution. The reaction is typically allowed to proceed for 30-60 seconds with gentle mixing.[6]

  • Terminate the reaction by adding the sodium metabisulfite solution.

  • Allow the quenched reaction to stand for a few minutes.

  • Purify the labeled protein from unreacted iodide and other reaction components using a gel filtration column.

Iodogen Method Protocol

This protocol utilizes pre-coated tubes for a simplified workflow.

Materials:

  • Iodogen-coated reaction tubes

  • Protein to be labeled

  • 0.05 M Phosphate Buffer, pH 7.5[7]

  • Na125I

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution in the phosphate buffer.

  • Add the Na125I to the protein solution.

  • Transfer the protein/iodide mixture to the Iodogen-coated tube to initiate the reaction.

  • Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature with occasional gentle agitation.[11]

  • Terminate the reaction by transferring the solution from the Iodogen-coated tube to a fresh tube.[7]

  • Purify the labeled protein from unreacted iodide using a gel filtration column.

Visualizing the Workflow and Chemical Principles

To better understand the processes, the following diagrams illustrate the experimental workflows and the fundamental chemical reaction.

ChloramineT_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Protein Protein Mix Mix Protein, Buffer, Na125I Protein->Mix NaI Na125I NaI->Mix ChloramineT Chloramine-T Add_CT Add Chloramine-T (Initiate) ChloramineT->Add_CT Metabisulfite Sodium Metabisulfite Add_Meta Add Metabisulfite (Quench) Metabisulfite->Add_Meta Mix->Add_CT React React (30-60s) Add_CT->React React->Add_Meta Purify Purify (Gel Filtration) Add_Meta->Purify Labeled_Protein 125I-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for protein radioiodination using the Chloramine-T method.

Iodogen_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Protein Protein Mix Mix Protein, Buffer, Na125I Protein->Mix NaI Na125I NaI->Mix Iodogen_Tube Iodogen-Coated Tube Transfer_to_Tube Transfer to Iodogen Tube Iodogen_Tube->Transfer_to_Tube Mix->Transfer_to_Tube Incubate Incubate (5-15 min) Transfer_to_Tube->Incubate Transfer_from_Tube Remove from Tube (Terminate) Incubate->Transfer_from_Tube Purify Purify (Gel Filtration) Transfer_from_Tube->Purify Labeled_Protein 125I-Labeled Protein Purify->Labeled_Protein Iodination_Mechanism cluster_reaction Electrophilic Aromatic Substitution Iodide 2I⁻ Iodine I₂ Iodide->Iodine -2e⁻ Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->Iodine Iodo_Tyrosine Iodo-Tyrosine Residue Iodine->Iodo_Tyrosine Tyrosine Tyrosine Residue (on Protein) Tyrosine->Iodo_Tyrosine Byproduct H⁺ + I⁻

References

A Comparative Guide to Chloramine-T Alternatives for Water Disinfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Leading Disinfection Technologies

The imperative for effective and safe water disinfection is a cornerstone of public health and a critical component in numerous research and industrial applications. While Chloramine-T has historically been utilized, a range of alternative disinfection technologies offer distinct advantages in terms of efficacy, byproduct formation, and operational characteristics. This guide provides a comprehensive comparison of the primary alternatives—chlorine, chlorine dioxide, ozone, and ultraviolet (UV) irradiation—supported by quantitative data and detailed experimental protocols to inform selection for specific water treatment needs.

Performance Comparison of Disinfection Alternatives

The selection of an appropriate disinfectant is a multifactorial decision, balancing microbial inactivation efficiency with the potential for the formation of harmful disinfection byproducts (DBPs). The following tables summarize the key performance indicators for each alternative.

Table 1: Disinfection Efficacy - CT Values

The "CT" value (Concentration x Time) is a critical parameter in chemical disinfection, representing the product of the disinfectant concentration (in mg/L) and the contact time (in minutes) required to achieve a specific level of microbial inactivation. A lower CT value indicates a more potent disinfectant.

DisinfectantTarget MicroorganismTemperature (°C)pHCT Value (mg·min/L) for 99% (2-log) InactivationCT Value (mg·min/L) for 99.99% (4-log) Inactivation of Viruses
Chlorine (Free) Giardia lamblia56-946 - 1373.0 - 12.0[1]
Viruses56-91.2 - 83.0 - 12.0[1]
Chlorine Dioxide Giardia lamblia56-97.3 - 26-
Viruses56-90.4 - 2.1-
Ozone Giardia lamblia56-90.48 - 0.96-
Viruses5-0.1 - 0.51.16 (at 5°C)[2]
Cryptosporidium parvum20-10.1 (for 4-log inactivation)[3]-
UV Irradiation Cryptosporidium parvum--Dose: 1.0 - 3.0 mJ/cm²[4][5]-
Giardia lamblia--Dose: 1.5 - 2.1 mJ/cm²-
Viruses--Dose: 30 - 186 mJ/cm²-

Note: CT values can vary significantly based on water quality parameters such as turbidity and organic content. The provided ranges are indicative and should be used as a general guide. UV disinfection efficacy is measured by the applied dose (fluence) in millijoules per square centimeter (mJ/cm²).

Table 2: Disinfection Byproduct (DBP) Formation Potential

A major consideration in water disinfection is the formation of potentially harmful DBPs. The type and concentration of DBPs vary significantly between different disinfectants.

DisinfectantPrimary Regulated DBPsOther Potential DBPsGeneral DBP Formation Potential
Chlorine (Free) Trihalomethanes (THMs), Haloacetic Acids (HAAs)[6]ChlorateHigh
Chloramine N-nitrosodimethylamine (NDMA), Chlorate, THMs (lower than free chlorine)[6]Moderate
Chlorine Dioxide Chlorite, Chlorate[6]Low for organic DBPs, but inorganic DBPs are a concern.
Ozone Bromate (in the presence of bromide)[6]Aldehydes, ketones, carboxylic acids[7][8]Varies with source water quality.
UV Irradiation None directly formedMay alter organic matter, potentially affecting subsequent DBP formation if a secondary chemical disinfectant is used.Very Low

Experimental Protocols

Accurate and reproducible assessment of disinfectant performance relies on standardized experimental protocols. The following outlines the methodologies for key experiments based on the "Standard Methods for the Examination of Water and Wastewater."

Determination of Disinfectant Residual

1. Free Chlorine and Chloramines (DPD Colorimetric Method - Standard Method 4500-Cl G) [9][10][11]

  • Principle: N,N-diethyl-p-phenylenediamine (DPD) is oxidized by chlorine to produce a red-colored compound. The intensity of the color is proportional to the chlorine concentration and is measured spectrophotometrically.

  • Apparatus: Spectrophotometer or colorimeter, for use at 515 nm, with a light path of 1 cm or longer.

  • Reagents:

    • Phosphate buffer solution

    • DPD indicator solution

    • Standard ferrous ammonium sulfate (FAS) titrant (for calibration)

  • Procedure:

    • To 100 mL of sample, add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution.

    • Mix thoroughly and immediately measure the absorbance at 515 nm.

    • To differentiate between free chlorine and chloramines, sequential additions of potassium iodide (KI) are used, with absorbance readings taken after each addition.

2. Chlorine Dioxide (Amperometric Method - Standard Method 4500-ClO2 C/E) [12][13][14]

  • Principle: Chlorine dioxide is measured by direct amperometric titration with a standard phenylarsine oxide (PAO) solution. The endpoint is detected by the cessation of current flow.

  • Apparatus: Amperometric titrator with a platinum-silver electrode pair.

  • Reagents:

    • Phosphate buffer solution (pH 7)

    • Standard phenylarsine oxide (PAO) titrant

    • Potassium iodide (KI) solution

  • Procedure:

    • The sample is buffered to pH 7.

    • The sample is titrated with standard PAO solution to a persistent current reading.

    • Sequential titrations with the addition of KI and varying pH allow for the differentiation of chlorine dioxide, free chlorine, chlorite, and chloramines.

3. Ozone (Indigo Colorimetric Method - Standard Method 4500-O3 B) [15][16]

  • Principle: Ozone rapidly decolorizes a solution of indigo trisulfonate. The decrease in absorbance is directly proportional to the ozone concentration.

  • Apparatus: Spectrophotometer or colorimeter, for use at 600 nm.

  • Reagents:

    • Indigo stock solution

    • Indigo reagent

  • Procedure:

    • A known volume of indigo reagent is added to a flask.

    • A measured volume of the sample is added and mixed.

    • The absorbance of the solution is measured at 600 nm.

    • The difference in absorbance between the reagent blank and the sample is used to calculate the ozone concentration.

Determination of Disinfection Efficacy (CT Value)
  • Experimental Setup:

    • A batch reactor containing a known volume of demand-free, buffered water is used.

    • The reactor is temperature-controlled.

    • A specific microorganism (e.g., E. coli, Giardia cysts, MS2 bacteriophage) is spiked into the reactor to a known concentration.

  • Procedure:

    • The disinfectant is added to the reactor to achieve a target concentration.

    • At predetermined time intervals, aliquots are withdrawn.

    • One portion of the aliquot is immediately analyzed for the disinfectant residual concentration.

    • The other portion is immediately neutralized, and the surviving microorganisms are enumerated using appropriate culture-based or molecular methods.

    • The log inactivation is calculated for each time point.

    • The CT value is calculated by multiplying the disinfectant concentration by the contact time required to achieve the desired log inactivation.

Measurement of Disinfection Byproducts (DBPs)
  • Sample Preparation: Samples are collected from the disinfected water and quenched with a reducing agent (e.g., ascorbic acid or sodium sulfite) to stop further DBP formation.

  • Analytical Methods:

    • THMs: Purge and trap gas chromatography with a halogen-specific detector (e.g., electron capture detector - ECD) or mass spectrometry (MS).

    • HAAs: Liquid-liquid extraction with derivatization followed by gas chromatography with an ECD or MS.

    • Bromate, Chlorite, Chlorate: Ion chromatography with a conductivity detector.

    • NDMA: Solid-phase extraction followed by gas chromatography with tandem mass spectrometry (GC-MS/MS).

Signaling Pathways and Experimental Workflows

The mechanisms by which disinfectants inactivate microorganisms vary. Understanding these pathways is crucial for optimizing disinfection strategies.

Microbial Inactivation Pathways

Microbial_Inactivation_Pathways cluster_chlorine Chlorine/Chlorine Dioxide cluster_ozone Ozone cluster_uv UV Irradiation Chlorine Free Chlorine (HOCl/OCl⁻) Chlorine Dioxide (ClO₂) CellWall Cell Wall/Membrane Damage Chlorine->CellWall Enzyme Enzyme Inactivation (Oxidation of Sulfhydryl Groups) Chlorine->Enzyme Metabolism Disruption of Cellular Metabolism CellWall->Metabolism Enzyme->Metabolism DNA_damage_Cl DNA/RNA Damage Inactivation_Cl Microbial Inactivation DNA_damage_Cl->Inactivation_Cl Metabolism->DNA_damage_Cl Ozone Ozone (O₃) ROS Generation of Reactive Oxygen Species (ROS) Ozone->ROS Lipid Lipid Peroxidation (Cell Membrane) ROS->Lipid Protein Protein Oxidation ROS->Protein DNA_damage_O3 DNA/RNA Damage Lipid->DNA_damage_O3 Protein->DNA_damage_O3 Inactivation_O3 Microbial Inactivation DNA_damage_O3->Inactivation_O3 UV UV-C Light (254 nm) DNA_absorption Absorption by Nucleic Acids (DNA/RNA) UV->DNA_absorption Dimer Formation of Pyrimidine Dimers (Thymine Dimers) DNA_absorption->Dimer Replication Inhibition of DNA Replication and Transcription Dimer->Replication Inactivation_UV Microbial Inactivation Replication->Inactivation_UV

Caption: Mechanisms of microbial inactivation by different disinfectants.

Experimental Workflow for Disinfectant Comparison

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Water Prepare Demand-Free Buffered Water Spike Spike Water with Microorganisms Water->Spike Microbe Culture and Prepare Microbial Inoculum Microbe->Spike Add_Disinfectant Add Disinfectant Spike->Add_Disinfectant Sample Collect Samples at Time Intervals Add_Disinfectant->Sample Residual Measure Disinfectant Residual Sample->Residual Enumerate Enumerate Viable Microorganisms Sample->Enumerate DBP Analyze for Disinfection Byproducts Sample->DBP CT_Value Calculate CT Values Residual->CT_Value Enumerate->CT_Value DBP_Conc Determine DBP Concentrations DBP->DBP_Conc Compare Compare Performance CT_Value->Compare DBP_Conc->Compare

References

A Comparative Guide to Chloramine-T and Chloramine-B in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T (CAT) and Chloramine-B (CAB) are versatile and cost-effective reagents in organic synthesis, primarily utilized as mild oxidizing and chlorinating agents. Both belong to the class of N-halo-N-metallo reagents and serve as sources of electrophilic chlorine and nitrogen anions. While structurally similar—differing only in the substituent on the phenyl ring (methyl for CAT, hydrogen for CAB)—their reactivity, stability, and solubility can influence their efficacy in various synthetic transformations. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data and detailed protocols.

Key Physicochemical and Performance Characteristics

Chloramine-T is generally more stable and soluble in a wider range of solvents compared to Chloramine-B, which contributes to its more frequent use in organic synthesis.[1] Both reagents are known to be effective in acidic, neutral, and basic conditions.[2] The active species in their reactions are often considered to be dichloramine-T/B, hypochlorous acid, or the protonated forms of the chloramines themselves, depending on the reaction medium.

PropertyChloramine-T (CAT)Chloramine-B (CAB)Reference
Chemical Formula CH₃C₆H₄SO₂NClNaC₆H₅SO₂NClNa[3]
Molar Mass 227.64 g/mol (anhydrous)213.62 g/mol [3]
Appearance White crystalline powderWhite crystalline powder[3]
Solubility More soluble in a wider range of solventsSlightly less soluble[1]
Stability Generally more stableLess stable[1]

Comparative Performance in Synthesis

Oxidation of Alcohols

Both Chloramine-T and Chloramine-B are effective reagents for the oxidation of alcohols to the corresponding carbonyl compounds. The choice between the two can depend on the specific substrate and desired reaction conditions.

A kinetic study on the oxidation of benzyl alcohol using Chloramine-T in an acidic medium revealed a first-order dependence on both the alcohol and the oxidant.[4] Another study detailed the oxidation of 1-hexanol and cyclohexanol by Chloramine-B, also in an acidic medium, demonstrating its utility for oxidizing both aliphatic and cyclic alcohols.[5][6]

Table 1: Performance in Alcohol Oxidation

SubstrateReagentConditionsProductYieldReference
Benzyl AlcoholChloramine-THClO₄, NaCl, 30°CBenzaldehydeQuantitative[4]
1-HexanolChloramine-BHCl, Sodium Lauryl Sulphate, 30-50°C1-Hexanal-[6]
CyclohexanolChloramine-BHCl, Sodium Lauryl Sulphate, 30-50°CCyclohexanone-[6]

Note: Yields for Chloramine-B reactions were not specified in the kinetic study.

Synthesis of Pyrazolines

Chloramine-T has been successfully employed in the synthesis of pyrazolines through the in-situ generation of nitrilimines from aldehyde hydrazones.[2] This method provides a simple and efficient route to these important heterocyclic compounds. While specific examples of Chloramine-B being used for this exact transformation are less common in the literature, its similar reactivity profile suggests it could be a viable alternative.

Table 2: Performance in Pyrazoline Synthesis

Starting MaterialReagentConditionsProductYieldReference
Aldehyde HydrazonesChloramine-TEthanol, RefluxPyrazolines70-90%[2]

Experimental Protocols

Protocol 1: Oxidation of Benzyl Alcohol with Chloramine-T[4]
  • Preparation of Solutions: Prepare solutions of benzyl alcohol, Chloramine-T, perchloric acid (HClO₄), and sodium chloride (NaCl) in triply distilled water. All chemicals should be of analytical reagent grade.

  • Reaction Setup: The reaction is carried out under pseudo-first-order conditions at a constant temperature of 30°C. A solution containing benzyl alcohol, HClO₄, and NaCl is prepared in a reaction vessel.

  • Initiation: The reaction is initiated by adding the Chloramine-T solution to the reaction vessel.

  • Monitoring: The progress of the reaction is monitored by iodometrically estimating the unreacted Chloramine-T at different time intervals.

  • Stoichiometry Determination: A reaction mixture with a slight excess of Chloramine-T compared to benzyl alcohol is kept at 30°C in the presence of HClO₄ and NaCl. After 48 hours, the unreacted Chloramine-T is estimated to confirm the 1:1 stoichiometry.

Protocol 2: Oxidation of 1-Hexanol with Chloramine-B[6]
  • Preparation of Solutions: Use analytical reagent grade 1-hexanol, Chloramine-B, hydrochloric acid (HCl), and sodium lauryl sulphate (SLS).

  • Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C). Solutions of the alcohol and the oxidizing agent are allowed to equilibrate to the desired temperature.

  • Initiation: The reaction is started by mixing the equilibrated solutions.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals, and the reaction is quenched using ice. The unreacted Chloramine-B is treated with 10% potassium iodide and dilute sulfuric acid. The liberated iodine is then titrated against a standard sodium thiosulfate solution using starch as an indicator.

  • Kinetic Analysis: The pseudo-first-order rate constants are determined from the linear plots of log(a-x) versus time.

Protocol 3: Synthesis of Pyrazolines using Chloramine-T[2]
  • Reactant Mixture: A mixture of an aldehyde hydrazone, an alkene, and Chloramine-T in equimolar proportions is prepared in ethanol.

  • Reaction Conditions: The reaction mixture is warmed and then refluxed for approximately 3 hours.

  • Work-up and Isolation: The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography. The reported yields for pyrazolines using this method are in the range of 70-90%.

Mechanistic Pathways and Workflows

The following diagrams illustrate the general mechanisms and experimental workflows for the discussed synthetic applications.

Oxidation_Mechanism General Mechanism for Alcohol Oxidation cluster_reagent Active Oxidant Formation cluster_oxidation Oxidation Chloramine Chloramine-T/B (ArSO₂NClNa) Active_Species Active Oxidizing Species (e.g., ArSO₂NHCl, HOCl) Chloramine->Active_Species H₂O, H⁺ Alcohol R-CH₂OH Intermediate Intermediate Complex Alcohol->Intermediate + Active Species Carbonyl R-CHO Intermediate->Carbonyl Elimination Sulfonamide Sulfonamide (ArSO₂NH₂) Intermediate->Sulfonamide

Caption: General mechanism for the oxidation of alcohols by Chloramine-T/B.

Pyrazoline_Synthesis_Workflow Workflow for Pyrazoline Synthesis Start Start: Aldehyde Hydrazone + Alkene Reagent_Addition Add Chloramine-T in Ethanol Start->Reagent_Addition Reaction Reflux for ~3 hours Reagent_Addition->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Cool and pour into crushed ice (if applicable) Monitoring->Workup Reaction complete Isolation Filter and recrystallize or column chromatography Workup->Isolation Product Final Product: Pyrazoline Isolation->Product

Caption: Experimental workflow for the synthesis of pyrazolines using Chloramine-T.

Nitrilimine_Generation Nitrilimine Generation and Cycloaddition Hydrazone Aldehyde Hydrazone (R-CH=N-NH-Ar') Intermediate N-Chloro-hydrazone Hydrazone->Intermediate + CAT CAT Chloramine-T Nitrilimine Nitrilimine (R-C≡N⁺-N⁻-Ar') Intermediate->Nitrilimine - HCl Pyrazoline Pyrazoline Nitrilimine->Pyrazoline + Alkene [3+2] Cycloaddition Alkene Alkene (R'CH=CHR'')

Caption: Reaction pathway for pyrazoline synthesis via nitrilimine generation.

Conclusion

Both Chloramine-T and Chloramine-B are valuable reagents for synthetic chemists, offering efficient and mild conditions for a variety of transformations. Chloramine-T is more widely documented and often preferred due to its enhanced stability and solubility. However, Chloramine-B remains a potent alternative, particularly in reactions where its specific reactivity profile may be advantageous. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and overall cost-effectiveness. The provided protocols and mechanistic insights serve as a foundation for researchers to explore and optimize the use of these versatile chlorinating and oxidizing agents in their own synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Quantifying Chloramine-T in Aquaculture Effluent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Chloramine-T in aquaculture effluent. The selection of an appropriate analytical method is critical for monitoring the discharge of this therapeutic agent, ensuring environmental safety, and complying with regulatory standards. This document presents a side-by-side comparison of common methods, detailed experimental protocols, and visual workflows to aid in your decision-making process.

Comparison of Analytical Methods

The choice of an analytical method for Chloramine-T quantification depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and the technical expertise available. The following table summarizes the key performance characteristics of three widely used methods: High-Performance Liquid Chromatography (HPLC), the DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method, and Iodometric Titration.

FeatureHigh-Performance Liquid Chromatography (HPLC)DPD Colorimetric MethodIodometric Titration
Principle Separation based on polarity and quantification by UV absorbance.Colorimetric reaction where DPD is oxidized by chlorine, forming a colored compound.Redox titration where iodide is oxidized by Chloramine-T, and the liberated iodine is titrated.
Specificity High; can simultaneously quantify Chloramine-T and its primary degradation product, p-toluenesulfonamide (p-TSA).[1][2]Moderate; measures total chlorine, susceptible to interference from other chlorine compounds and organic matter.[3][4]Low; measures total oxidizing substances, not specific to Chloramine-T.
Linearity Up to 40 mg/L.[1][4]Typically linear in the low mg/L range.Dependent on titrant concentration and sample volume.
Limit of Detection (LOD) 0.01 mg/L for Chloramine-T.[1][4]Dependent on the specific test kit, generally in the range of 0.02-0.2 mg/L as total chlorine.[5]Higher than HPLC and DPD methods, typically in the mg/L range.[6]
Accuracy (Recovery) 96.4 ± 6.1%.[1][4]Average accuracy of 101.5% relative to HPLC.[3][4]Can be affected by interfering substances.
Precision High; relative standard deviation is typically low.Good for on-site measurements.Dependent on analyst technique and endpoint determination.
Analysis Time Longer; includes sample preparation and chromatographic run time (typically around 9 minutes per sample).[1]Rapid; suitable for on-site and high-throughput analysis.Relatively fast for a single sample, but can be laborious for multiple samples.
Cost High initial instrument cost and ongoing operational expenses.[3][4]Low cost per analysis and inexpensive instrumentation.[3][4]Low cost.
Ease of Use Requires a skilled operator.[3][4]Simple to perform, suitable for non-specialists.[3]Requires basic laboratory skills in titration.

Experimental Protocol: HPLC Method for Chloramine-T Quantification

This protocol details the steps for the quantification of Chloramine-T and its primary degradation product, p-toluenesulfonamide (p-TSA), in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

1. Reagents and Materials

  • Chloramine-T hydrate (analytical standard)

  • p-Toluenesulfonamide (p-TSA) (analytical standard)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase (0.01 M Phosphate Buffer, pH 3):

    • Prepare a 0.2 M solution of KH₂PO₄ by dissolving 27.2 g of KH₂PO₄ in 1 L of deionized water.

    • Prepare a 0.2 M solution of H₃PO₄ by diluting 13.6 mL of concentrated H₃PO₄ to 1 L with deionized water.

    • Mix 14.3 mL of 0.2 M H₃PO₄ with 10.7 mL of 0.2 M KH₂PO₄ and dilute to 500 mL with deionized water to achieve a pH of 3.

    • The final mobile phase is a mixture of the 0.01 M phosphate buffer and acetonitrile (60:40 v/v).[1]

  • Standard Stock Solutions (1000 mg/L):

    • Accurately weigh and dissolve 100 mg of this compound and p-TSA in separate 100 mL volumetric flasks and bring to volume with deionized water.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solutions with deionized water to cover the expected concentration range of the samples (e.g., 0.01 to 40 mg/L).

4. Sample Preparation

  • Collect aquaculture effluent samples in clean glass bottles.

  • Filter the samples through a 0.45 µm syringe filter prior to injection to remove particulate matter.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: 60:40 (v/v) 0.01 M phosphate buffer (pH 3) : acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 229 nm[1]

  • Run Time: Approximately 9 minutes[1]

6. Calibration and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of Chloramine-T and p-TSA.

  • Inject the prepared samples.

  • Quantify the concentration of Chloramine-T and p-TSA in the samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow and Chemical Principles

To better illustrate the processes involved, the following diagrams have been created using Graphviz.

analytical_method_validation_workflow cluster_planning Planning & Protocol Development cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting p1 Define Analytical Requirements p2 Select Appropriate Method (e.g., HPLC) p1->p2 p3 Develop Detailed Experimental Protocol p2->p3 e1 Prepare Standards & Samples p3->e1 e2 Instrument Setup & Calibration e1->e2 e3 Analyze Samples (Replicates) e2->e3 e4 Assess Performance (Accuracy, Precision, etc.) e3->e4 a1 Process Chromatographic Data e4->a1 a2 Statistical Analysis of Results a1->a2 a3 Generate Validation Report a2->a3

Caption: Workflow for the validation of an analytical method for Chloramine-T quantification.

dpd_colorimetric_method cluster_reactants Reactants cluster_reaction Chemical Reaction cluster_product Product & Measurement chloramine_t Chloramine-T in Aqua-Effluent Sample reaction Oxidation of DPD by Active Chlorine from Chloramine-T chloramine_t->reaction dpd_reagent DPD Reagent (N,N-diethyl-p-phenylenediamine) dpd_reagent->reaction colored_product Magenta Colored Product (Wurster Dye) reaction->colored_product measurement Measure Absorbance at ~515 nm colored_product->measurement

Caption: Chemical principle of the DPD colorimetric method for Chloramine-T detection.

References

A Comparative Analysis of Free Chlorine and Chloramine for Secondary Water Disinfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Secondary Water Disinfection Methods

The selection of a secondary disinfectant for maintaining water quality within a distribution system is a critical decision for public health. The two most commonly employed disinfectants for this purpose are free chlorine and chloramine. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and professionals in making informed decisions.

At a Glance: Key Differences

FeatureFree ChlorineChloramine
Disinfection Efficacy More potent and faster-acting disinfectant.[1][2]Weaker and slower-acting disinfectant.[3]
Residual Stability Less stable residual, dissipates more quickly.[4]More stable residual, provides longer-lasting protection.[2][3][5]
Disinfection Byproducts (DBPs) Higher potential to form trihalomethanes (THMs) and haloacetic acids (HAAs).[2][6]Lower potential for THM and HAA formation, but can form other byproducts like N-nitrosodimethylamine (NDMA).[6][7]
Biofilm Control More effective at inactivating microorganisms near the biofilm surface.[8][9]Penetrates biofilms more effectively but may be slower to inactivate the embedded microbes.[3][8][9]
Taste and Odor Can produce noticeable "chlorine" taste and odor.[5]Generally results in fewer taste and odor complaints.[5]
Corrosion Potential Can be corrosive to certain pipe materials.Can also be corrosive, and in some cases, more so than free chlorine, potentially leading to the leaching of lead and copper from pipes.[2]

Quantitative Performance Data

Table 1: Disinfection Efficacy (CT Values)

The "CT" value is a critical concept in disinfection, representing the product of the disinfectant concentration (C) and the contact time (T). A lower CT value indicates a more effective disinfectant. The values below represent the CT required for a 3-log (99.9%) inactivation of Giardia cysts.

DisinfectantpHTemperature (°C)CT Value (mg-min/L)
Free Chlorine7.00.5205[10]
Chloramine6-9101,850[10]
Table 2: Disinfection Byproduct (DBP) Formation Potential

The formation of DBPs is a significant concern in water disinfection. The following table provides a qualitative comparison of the formation potential of major DBP classes.

Disinfection Byproduct ClassFree ChlorineChloramine
Trihalomethanes (THMs)Higher Formation Potential[2][6]Lower Formation Potential[6]
Haloacetic Acids (HAAs)Higher Formation Potential[2][6]Lower Formation Potential[6]
N-Nitrosodimethylamine (NDMA)Low to Negligible FormationPotential for Formation
Iodo-THMs (in presence of iodide)Lower Formation PotentialHigher Formation Potential[7]

Experimental Protocols

Measurement of Disinfectant Residual

DPD Colorimetric Method (for Free and Total Chlorine):

This is the most common field and laboratory method for determining chlorine residuals.

  • Sample Collection: Collect a water sample in a clean vial, ensuring no air bubbles are present.

  • Free Chlorine Measurement:

    • Add a DPD (N,N-diethyl-p-phenylenediamine) reagent to the sample.

    • Free chlorine reacts with the DPD to produce a pink to red color.

    • The intensity of the color, which is proportional to the free chlorine concentration, is measured using a colorimeter or a visual comparator.[11][12]

  • Total Chlorine Measurement:

    • To a separate sample, add a DPD reagent along with potassium iodide.

    • The potassium iodide catalyzes the reaction of combined chlorine (chloramines) with DPD.

    • The resulting color intensity represents the total chlorine concentration.

  • Combined Chlorine Calculation: The combined chlorine concentration is determined by subtracting the free chlorine concentration from the total chlorine concentration.

Measurement of Disinfection Byproducts (DBPs)

EPA Method 524.2 (for Trihalomethanes - THMs):

This method is widely used for the analysis of volatile organic compounds, including THMs, in drinking water.

  • Sample Preparation: A water sample is collected in a vial containing a dechlorinating agent to prevent further DBP formation.

  • Purge and Trap: An inert gas is bubbled through the sample, purging the volatile THMs. The purged compounds are then trapped on an adsorbent material.

  • Thermal Desorption and Gas Chromatography (GC): The trap is heated, and the desorbed THMs are introduced into a gas chromatograph. The GC separates the individual THM compounds.

  • Mass Spectrometry (MS) Detection: The separated compounds are then detected and quantified using a mass spectrometer.[13]

EPA Method 552.3 (for Haloacetic Acids - HAAs):

This method is used for the determination of nine haloacetic acids in drinking water.

  • Sample Preparation: A water sample is collected and preserved with a dechlorinating agent and an acid.

  • Liquid-Liquid Extraction: The HAAs are extracted from the water sample into an organic solvent (e.g., methyl tert-butyl ether).

  • Derivatization: The extracted HAAs are converted to their methyl esters to make them more volatile and suitable for gas chromatography.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): The derivatized HAAs are separated by a gas chromatograph and detected by an electron capture detector, which is highly sensitive to halogenated compounds.[14]

Visualizing the Chemistry and Processes

free_chlorine_chemistry cluster_ph pH Dependent Equilibrium Cl2 Chlorine Gas (Cl₂) HOCl Hypochlorous Acid (HOCl) (Strong Disinfectant) Cl2->HOCl + H₂O H2O Water (H₂O) OCl Hypochlorite Ion (OCl⁻) (Weaker Disinfectant) HOCl->OCl + OH⁻ OCl->HOCl + H⁺ H_plus Hydrogen Ion (H⁺) OH_minus Hydroxide Ion (OH⁻) pH_high Higher pH pH_low Lower pH

Free Chlorine Chemistry in Water

chloramine_formation HOCl Hypochlorous Acid (HOCl) Monochloramine Monochloramine (NH₂Cl) (Primary Disinfectant) HOCl->Monochloramine + NH₃ NH3 Ammonia (NH₃) Dichloramine Dichloramine (NHCl₂) Monochloramine->Dichloramine + HOCl Trichloramine Trichloramine (NCl₃) Dichloramine->Trichloramine + HOCl

Chloramine Formation Pathway

disinfection_workflow cluster_source Water Treatment Plant cluster_distribution Distribution System cluster_monitoring Monitoring & Control PrimaryDisinfection Primary Disinfection (e.g., Chlorine, Ozone, UV) SecondaryDisinfectantAddition Secondary Disinfectant Addition PrimaryDisinfection->SecondaryDisinfectantAddition Pipes Pipes & Storage Tanks SecondaryDisinfectantAddition->Pipes Free Chlorine or Chloramine ConsumerTap Consumer Tap Pipes->ConsumerTap ResidualMonitoring Disinfectant Residual Monitoring Pipes->ResidualMonitoring DBPMonitoring DBP Monitoring ConsumerTap->DBPMonitoring

Secondary Disinfection Workflow

References

Safety Operating Guide

Proper Disposal of Chloramine-T Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Chloramine-T hydrate is a versatile reagent in organic synthesis and a common disinfectant. However, its hazardous properties necessitate strict adherence to proper disposal protocols to ensure laboratory safety and environmental protection. This guide provides comprehensive, step-by-step information for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance with the following primary risks:

  • Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]

  • Acutely Toxic: Harmful if swallowed.[2][4]

  • Respiratory Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4]

A critical and immediate danger is the release of toxic chlorine gas upon contact with acids .[2][4][5] Therefore, Chloramine-T must be stored and handled in a way that prevents any contact with acidic substances.

Always handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical safety goggles and a face shield

  • Chemical-resistant gloves (e.g., Nitrile)

  • A lab coat or other protective clothing

  • Respiratory protection if dust is generated[1][3][4]

Primary Disposal Method: Professional Waste Management

The universally recommended and safest method for the disposal of this compound is to treat it as hazardous waste.

Step-by-Step Professional Disposal:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste, especially acids.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

  • Contact EH&S:

    • Contact your institution's Environmental Health and Safety (EH&S) department or equivalent safety office.

    • They will provide specific instructions for collection and will arrange for a licensed hazardous waste disposal company to handle the final disposal.[3][6]

  • Transportation:

    • For transportation off-site, this compound is classified under UN number 3263 and is described as a "CORROSIVE SOLID, BASIC, ORGANIC, N.O.S."[1][3][5][6] This classification is handled by the professional disposal service.

Disposal of Contaminated Materials

Any materials, such as weighing boats, contaminated gloves, or absorbent pads, that come into direct contact with this compound must be disposed of as hazardous waste.[1] Place these items in a sealed and labeled container for collection by your institution's waste management service.

Empty containers that once held this compound should be completely cleared of their contents and can then be recycled or disposed of according to local regulations.[1][6]

Chemical Neutralization: Theoretical Background (For Informational Purposes Only)

While chemical neutralization may seem like a viable option, it is not recommended for bulk or concentrated this compound waste without validated and specific laboratory protocols. The reactions can be hazardous if not properly controlled. The information below is for educational purposes to understand the chemistry involved in the degradation of chloramines, primarily in dilute aqueous solutions for water treatment.

WARNING: Do not attempt these procedures on concentrated Chloramine-T waste without prior, thorough risk assessment and a validated protocol from a reliable source.

Several reducing agents can neutralize the active chlorine in chloramines.

Reducing AgentReaction ByproductsStoichiometry (for dilute solutions)Key Considerations
Sodium Metabisulfite (or Bisulfite) Sodium Bisulfate, Hydrochloric Acid, Ammonium Ions~1.5 - 3.0 parts Sodium Metabisulfite to 1 part ChlorineReaction is rapid. Can be used for dilute solutions.
Ascorbic Acid (Vitamin C) Dehydroascorbic Acid, Ammonium Chloride~2.5 parts Ascorbic Acid to 1 part ChlorineReaction is effective but may lower the pH of the solution.
Sodium Borohydride Hydrogen Gas, BoratesNot well-defined for disposalHighly Hazardous. Reacts with water to produce flammable hydrogen gas. Reaction can be vigorous and exothermic.

Experimental Protocols (Cited from Water Dechlorination Literature):

The following are examples of methodologies used for the neutralization of dilute chloramine in water, not for the disposal of concentrated laboratory waste.

  • Sodium Metabisulfite Neutralization: In water treatment, a solution of sodium metabisulfite is dosed to chlorinated water. The reaction is nearly instantaneous. For example, one Campden tablet (containing potassium metabisulfite) can dechlorinate approximately 20 gallons of tap water. The reaction converts chlorine to chloride and sulfite to sulfate.[7]

  • Ascorbic Acid Neutralization: To neutralize 1 ppm of chloramine in 50 gallons of water, 1000 mg of ascorbic acid is required, with a reaction time of several minutes. The reaction converts ascorbic acid to dehydroascorbic acid.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is summarized in the diagram below.

ChloramineT_Disposal_Workflow Start This compound Waste Generated Assess Assess Waste Type (Solid, Contaminated Material, Empty Container) Start->Assess SolidWaste Solid Chloramine-T Waste Assess->SolidWaste Solid ContaminatedMaterial Contaminated Materials (Gloves, Weigh Boats, etc.) Assess->ContaminatedMaterial Contaminated EmptyContainer Empty Container Assess->EmptyContainer Empty Segregate Segregate and Store in a Labeled, Sealed Container SolidWaste->Segregate ContaminatedMaterial->Segregate RinseContainer Rinse Thoroughly with Water EmptyContainer->RinseContainer LabelHazardous Label as 'Hazardous Waste: This compound' Segregate->LabelHazardous ContactEHS Contact Environmental Health & Safety (EH&S) LabelHazardous->ContactEHS ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal ContactEHS->ProfessionalDisposal End Disposal Complete ProfessionalDisposal->End DisposeContainer Dispose of Container per Institutional Guidelines RinseContainer->DisposeContainer DisposeContainer->End

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chloramine-T Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Chloramine-T hydrate. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and hazardous substance that requires stringent safety measures. It can cause severe skin burns, and eye damage, is harmful if swallowed, and may lead to allergy or asthma-like symptoms if inhaled.[1][2][3] Contact with acids will liberate toxic gas.[1][3][4][5]

Table 1: Personal Protective Equipment (PPE) for this compound

Exposure Route Required PPE Specifications and Standards
Eye/Face Chemical safety goggles and a face shieldGoggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Chemical-resistant gloves and protective clothingNitrile rubber gloves are suitable.[6] A complete chemical-resistant suit may be required for large quantities.[5]
Respiratory NIOSH/MSHA approved respiratorA respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 is mandatory where ventilation is inadequate or dust is present.[1]

Safe Handling and Storage Protocols

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][7]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[1] Do not breathe in the dust.[1][4]

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Inert Atmosphere: For prolonged storage or sensitive reactions, handle and store under an inert atmosphere as the compound is air-sensitive.[1][5]

  • Container Management: Keep the container tightly closed when not in use.[1][4][5]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[1][5]

  • The storage area should be equipped with an eyewash station and a safety shower.[1]

Emergency Procedures and First Aid

Immediate response is crucial in the event of exposure.

Table 2: First Aid Measures for this compound Exposure

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][8]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Spill Management and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[5][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, clean up spills immediately.[1]

  • Clean-up: Sweep up the solid material, avoiding dust generation, and place it into a suitable, clean, dry, and closed container labeled for disposal.[1][5][7]

  • Decontamination: Flush the spill area with water, but prevent the runoff from entering drains.[1][5]

Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[4]

  • All waste disposal must adhere to federal, state, and local regulations.[1][5] Consult with your institution's environmental health and safety department for specific guidance.

  • Contaminated packaging must be treated as hazardous waste and disposed of accordingly.[4]

Table 3: Hazard Classification Summary

Hazard Statement Code Description
H302 Harmful if swallowed.[2]
H314 Causes severe skin burns and eye damage.[2][4]
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]
EUH031 Contact with acids liberates toxic gas.[4]

Procedural Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

G Workflow for Handling this compound prep Preparation - Review SDS - Don PPE - Prepare work area (fume hood) handling Handling - Weigh and transfer - Perform experiment prep->handling Proceed spill Spill Occurs handling->spill If spill decon Decontamination & PPE Removal - Clean work surfaces - Remove PPE correctly - Wash hands handling->decon If no spill spill_response Spill Response - Evacuate & Ventilate - Contain & Clean - Decontaminate spill->spill_response disposal Disposal - Label as hazardous waste - Follow institutional protocols spill_response->disposal Collect waste storage Temporary Storage - Tightly sealed container - Cool, dry, ventilated area storage->handling Future use decon->storage Store excess reagent decon->disposal Dispose of used materials

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloramine-T hydrate
Reactant of Route 2
Reactant of Route 2
Chloramine-T hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.